3-Oxo-11-methyldodecanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C34H58N7O18P3S |
|---|---|
分子量 |
977.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyl-3-oxododecanethioate |
InChI |
InChI=1S/C34H58N7O18P3S/c1-21(2)10-8-6-5-7-9-11-22(42)16-25(44)63-15-14-36-24(43)12-13-37-32(47)29(46)34(3,4)18-56-62(53,54)59-61(51,52)55-17-23-28(58-60(48,49)50)27(45)33(57-23)41-20-40-26-30(35)38-19-39-31(26)41/h19-21,23,27-29,33,45-46H,5-18H2,1-4H3,(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50)/t23-,27-,28-,29+,33-/m0/s1 |
InChI 键 |
NPNHPOVKALYFTL-VAFZQPSJSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxo-11-methyldodecanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
3-Oxo-11-methyldodecanoyl-CoA is a derivative of dodecanoyl-CoA, which is a 12-carbon fatty acyl-CoA. The structure is characterized by a ketone group at the third carbon (beta-position) and a methyl group at the eleventh carbon of the dodecanoyl chain, which is attached to a Coenzyme A molecule via a thioester bond.
Table 1: Chemical and Physical Properties of this compound and its Parent Compound.
| Property | This compound (Predicted) | 3-Oxododecanoyl-CoA (Known) |
| Molecular Formula | C34H58N7O18P3S | C33H56N7O18P3S[1] |
| Molecular Weight | 977.8 g/mol | 963.8 g/mol [1] |
| Monoisotopic Mass | 977.2772 g/mol | 963.26154013 Da[1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyl-3-oxododecanethioate | S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate[1] |
| Physical State | Solid (Predicted) | Solid |
| Solubility | Predicted to be sparingly soluble in water | Practically insoluble in water[2] |
| XLogP3-AA | -1.2 (Predicted) | -1.7[1] |
| Hydrogen Bond Donor Count | 9 | 9[1] |
| Hydrogen Bond Acceptor Count | 23 | 23[1] |
Biological Role and Signaling Pathways
3-Oxo-acyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is crucial for energy production, particularly during periods of fasting or prolonged exercise, where fatty acids are mobilized from adipose tissue and catabolized to produce acetyl-CoA.[3][4]
The acetyl-CoA generated from beta-oxidation enters the citric acid cycle (TCA cycle) to produce NADH and FADH2, which are subsequently used by the electron transport chain to generate ATP.[3][4] The presence of a methyl group at the 11th carbon of this compound suggests it is a branched-chain fatty acyl-CoA. The metabolism of such branched-chain fatty acids can sometimes involve alternative pathways or specific enzymes to handle the branch point.
Mitochondrial Beta-Oxidation Pathway
Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle.[3][4] Once inside the matrix, they undergo a cyclical four-step process, with each cycle shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH2.[5][6]
Experimental Protocols
Due to the lack of specific literature on this compound, the following are generalized protocols for the synthesis and analysis of long-chain 3-oxo-acyl-CoAs, which can be adapted for this specific molecule.
A. Enzymatic Synthesis of 3-Oxoacyl-CoA
This protocol describes a general enzymatic synthesis of a 3-oxoacyl-CoA from its corresponding 3-hydroxyacyl-CoA precursor.
Materials:
-
L-3-Hydroxyacyl-CoA dehydrogenase
-
3-Hydroxy-11-methyldodecanoyl-CoA (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Reaction vessel
-
Spectrophotometer or HPLC system for monitoring the reaction
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the 3-hydroxy-11-methyldodecanoyl-CoA substrate in a reaction vessel.
-
Initiate the reaction by adding L-3-hydroxyacyl-CoA dehydrogenase to the mixture.
-
Incubate the reaction at an optimal temperature (typically 37°C).
-
Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH, or by periodically analyzing aliquots of the reaction mixture by HPLC.
-
Once the reaction is complete, the this compound product can be purified using solid-phase extraction or reversed-phase HPLC.
B. Analysis of Long-Chain Acyl-CoAs by HPLC-MS/MS
This protocol outlines a general method for the quantification of long-chain acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard (e.g., a C17-CoA)[7]
-
Acetonitrile (B52724), water, and ammonium (B1175870) hydroxide (B78521) for mobile phases[8]
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Extraction: Homogenize the biological sample and add the internal standard. Extract the acyl-CoAs using an appropriate solvent system and purify them using SPE.[8]
-
HPLC Separation: Inject the extracted sample onto the reversed-phase column. Separate the acyl-CoAs using a gradient of mobile phases, such as water with ammonium hydroxide and acetonitrile with ammonium hydroxide.[8][10]
-
MS/MS Detection: Analyze the eluent from the HPLC using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[10] Use selected reaction monitoring (SRM) to quantify the target acyl-CoA and the internal standard based on their specific precursor-to-product ion transitions.[10]
-
Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
Conclusion
This compound, as an intermediate in branched-chain fatty acid metabolism, plays a role in cellular energy homeostasis. While specific research on this molecule is limited, understanding its properties and biological context can be inferred from the extensive knowledge of related long-chain acyl-CoAs. The provided protocols offer a foundation for researchers to synthesize and analyze this and other similar molecules, paving the way for further investigation into their specific functions and potential roles in health and disease.
References
- 1. 3-Oxododecanoyl-CoA | C33H56N7O18P3S | CID 16061158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-oxo-dodecanoyl-CoA (HMDB0062368) [hmdb.ca]
- 3. aocs.org [aocs.org]
- 4. Fatty acid beta oxidation | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Oxo-11-methyldodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-11-methyldodecanoyl-CoA is a key intermediate in the biosynthesis of 11-methyldodecanoic acid, a member of the iso-family of branched-chain fatty acids (BCFAs). BCFAs are increasingly recognized for their significant roles in various biological processes and their potential as therapeutic agents and biomarkers. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental protocols.
The Synthesis Pathway of this compound: An Overview
The synthesis of this compound is a multi-step process initiated from the branched-chain amino acid valine and carried out by the fatty acid synthase (FAS) complex. Unlike the de novo synthesis of straight-chain fatty acids which uses acetyl-CoA as a primer, the synthesis of this iso-fatty acid utilizes isobutyryl-CoA.
Generation of the Isobutyryl-CoA Primer
The synthesis begins with the catabolism of valine, which is converted to isobutyryl-CoA through a series of enzymatic reactions. This process primarily occurs in the mitochondria.
Elongation by the Fatty Acid Synthase (FAS) Complex
Once formed, isobutyryl-CoA is transferred to the cytosol to act as a primer for the fatty acid synthase (FAS) complex. The FAS complex is a multi-enzyme system that catalyzes the iterative elongation of the acyl chain by two-carbon units derived from malonyl-CoA. The synthesis of this compound represents the state of the growing acyl chain after four cycles of elongation on the isobutyryl-CoA primer, just before the final reduction step of the fourth cycle.
The core reactions catalyzed by the FAS complex are:
-
Condensation: The acyl group (initially isobutyryl) is condensed with a malonyl group from malonyl-ACP, with the release of CO2. This reaction is catalyzed by the β-ketoacyl-ACP synthase (KS) domain.
-
Reduction: The resulting 3-ketoacyl-ACP is reduced to a 3-hydroxyacyl-ACP by the β-ketoacyl-ACP reductase (KR) domain, using NADPH as the reducing agent.
-
Dehydration: The 3-hydroxyacyl-ACP is dehydrated to form an enoyl-ACP by the 3-hydroxyacyl-ACP dehydratase (DH) domain.
-
Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by the enoyl-ACP reductase (ER) domain, again using NADPH.
This four-step cycle is repeated, with the elongated acyl chain serving as the substrate for the next condensation reaction. This compound is the 3-keto intermediate formed during the fifth cycle of elongation.
Visualization of the Synthesis Pathway
An In-depth Technical Guide to the Biological Role of 3-Oxo-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-11-methyldodecanoyl-CoA is a key metabolic intermediate in the catabolism of branched-chain fatty acids, specifically arising from the degradation of 11-methyldodecanoic acid. As a substrate for the terminal steps of β-oxidation, its processing is crucial for energy homeostasis, particularly in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle. Dysregulation of its metabolic pathway can be indicative of underlying metabolic disorders. This guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic context, enzymatic regulation, and associated analytical methodologies.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cell membranes and signaling molecules. Their catabolism, while following the general principles of fatty acid β-oxidation, involves specialized enzymatic pathways to handle the methyl branches. This compound emerges as a critical intermediate in the degradation of iso-branched chain fatty acids. Understanding the biological role of this molecule provides insights into the broader mechanisms of lipid metabolism and its potential as a biomarker or therapeutic target.
Metabolic Pathway of this compound
This compound is formed during the β-oxidation of 11-methyldodecanoyl-CoA. The methyl group at the iso-position (the second to last carbon) does not impede the initial cycles of β-oxidation. The pathway primarily occurs within the mitochondria, with potential contributions from peroxisomal oxidation for very long-chain or complex branched-chain fatty acids.[1][2][3][4][5]
The generation and subsequent cleavage of this compound is the final thiolytic step in this specific β-oxidation spiral, yielding two key products for cellular metabolism.
Logical Flow of 11-methyldodecanoic Acid Beta-Oxidation
Enzymology and Regulation
The degradation of this compound is catalyzed by the enzyme β-ketothiolase (also known as 3-oxoacyl-CoA thiolase). This enzyme facilitates the thiolytic cleavage of the 3-oxoacyl-CoA intermediate.
Reaction:
This compound + Coenzyme A → Decanoyl-CoA + Isobutyryl-CoA
The activity of the enzymes in the β-oxidation pathway is regulated by the energy state of the cell. High ratios of NADH/NAD+ and Acetyl-CoA/CoASH can inhibit the dehydrogenase and thiolase enzymes, respectively.
Quantitative Data (Representative)
Table 1: Representative Kinetic Parameters of β-Oxidation Enzymes
| Enzyme | Substrate (Proxy) | Km (µM) | Vmax (µmol/min/mg) | Source |
|---|---|---|---|---|
| Acyl-CoA Dehydrogenase (Short/Branched Chain) | (S)-2-methylbutyryl-CoA | ~5-15 | Not specified | [6] |
| Enoyl-CoA Hydratase | Crotonyl-CoA | 20-30 | ~150 | [7] |
| 3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | 5-50 | ~75-100 | [8] |
| β-Ketothiolase | Acetoacetyl-CoA | 11-27 | Not specified | [9] |
| β-Ketothiolase | Medium-chain 3-oxoacyl-CoAs | 3-7 | Not specified |[9] |
Table 2: Representative Tissue Concentrations of Long-Chain Acyl-CoAs
| Tissue | Total Acyl-CoA Content (nmol/g wet weight) | Source |
|---|---|---|
| Rat Liver | 83 ± 11 | [10] |
| Hamster Heart | 61 ± 9 |[10] |
Experimental Protocols
The analysis of this compound and related acyl-CoA esters in biological samples is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for the extraction of short- and long-chain acyl-CoAs.
Materials:
-
Tissue or cell samples
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 75% methanol/water solution
-
Internal standards (e.g., C17:0-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Formic acid
-
Ammonium (B1175870) hydroxide
Procedure:
-
Homogenize frozen tissue or cell pellets in ice-cold extraction solution containing internal standards.
-
Incubate on ice for 10-15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant.
-
Perform solid-phase extraction to purify and concentrate the acyl-CoAs.
-
Elute the acyl-CoAs from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Triple quadrupole mass spectrometer.
LC Conditions (Representative):
-
Mobile Phase A: Water with 0.1% formic acid or 15 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 15 mM ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: Dependent on the column dimensions.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common neutral loss of 507 Da is characteristic of CoA esters.[11]
Experimental Workflow Diagram
Relevance in Drug Development
The enzymes involved in branched-chain fatty acid oxidation represent potential targets for therapeutic intervention in various metabolic diseases.
-
Metabolic Disorders: Inborn errors of metabolism can lead to the accumulation of specific acyl-CoA intermediates, which can have toxic effects. Understanding the degradation pathway of molecules like this compound is crucial for diagnosing and developing treatments for these conditions.
-
Cancer Metabolism: Altered fatty acid metabolism is a hallmark of many cancers. Targeting the enzymes of β-oxidation could be a strategy to disrupt cancer cell proliferation.
-
Non-alcoholic Fatty Liver Disease (NAFLD) and Insulin (B600854) Resistance: Dysregulation of fatty acid oxidation is implicated in the pathogenesis of NAFLD and insulin resistance. Modulating the activity of key enzymes in this pathway may offer therapeutic benefits.
Conclusion
This compound is a specialized intermediate in the catabolism of iso-branched chain fatty acids. Its metabolism is integral to cellular energy production from these lipid sources. While specific data for this molecule is limited, its biological role can be confidently inferred from the well-established principles of branched-chain fatty acid β-oxidation. The analytical methods outlined in this guide provide a robust framework for its quantification in biological systems, paving the way for further research into its precise role in health and disease, and its potential as a target for drug development.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to 3-Oxo-11-methyldodecanoyl-CoA in Fatty Acid Metabolism
Disclaimer: Direct experimental data on the metabolism of 3-Oxo-11-methyldodecanoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of branched-chain fatty acid metabolism, offering a scientifically grounded, albeit partially theoretical, framework for researchers, scientists, and drug development professionals.
Introduction: The Enigmatic Role of a Branched-Chain Intermediate
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, with beta-oxidation serving as the central catabolic pathway. While the metabolism of straight-chain fatty acids is well-elucidated, the intricate pathways governing branched-chain fatty acids present unique complexities and opportunities for scientific exploration. This compound, a ketoacyl-CoA intermediate, arises from the breakdown of 11-methyldodecanoic acid, an iso-branched fatty acid.[1] Understanding the metabolic fate of this molecule is crucial for a complete picture of lipid metabolism and may hold implications for various physiological and pathological states. Branched-chain fatty acids are known constituents of bacterial membranes and can be found in the human diet, particularly in dairy and meat products.[2][3][4] They play roles in maintaining membrane fluidity and have been implicated in various health aspects, from gut microbiota development to potential anti-cancer properties.[2][3][4] This guide will delineate the proposed metabolic pathway of this compound, detail the enzymatic machinery likely involved, present relevant quantitative data from related substrates, and provide standardized experimental protocols for its investigation.
Proposed Metabolic Pathway of 11-Methyldodecanoic Acid and the Formation of this compound
The catabolism of 11-methyldodecanoic acid is expected to proceed through the mitochondrial beta-oxidation pathway, mirroring the process for straight-chain fatty acids until the methyl branch is encountered. The formation of this compound is a critical step in this proposed sequence.
Step 1: Activation of 11-Methyldodecanoic Acid
Before entering the mitochondria for oxidation, 11-methyldodecanoic acid must be activated in the cytoplasm. This reaction is catalyzed by an acyl-CoA synthetase (ACS), which utilizes ATP to attach coenzyme A (CoA) to the fatty acid, forming 11-methyldodecanoyl-CoA.
Step 2: Mitochondrial Transport
The resulting long-chain acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle, a process involving carnitine palmitoyltransferase I (CPT1) and II (CPT2).[5]
Step 3: Beta-Oxidation Spiral
Within the mitochondrial matrix, 11-methyldodecanoyl-CoA undergoes successive rounds of beta-oxidation. Each cycle consists of four enzymatic reactions:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons. Given the chain length, a long-chain acyl-CoA dehydrogenase (LCAD) or a very-long-chain acyl-CoA dehydrogenase (VLCAD) is likely involved in the initial cycles.[6][7]
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.[8][9]
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA intermediate.[10]
-
Thiolysis: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.[11][12]
This cycle repeats, shortening the fatty acyl chain by two carbons in each round. After four cycles of beta-oxidation, the starting 11-methyldodecanoyl-CoA (a C13 branched-chain acyl-CoA) would be converted to 3-methylbutyryl-CoA. The formation of This compound would occur as the specific 3-ketoacyl-CoA intermediate in the first cycle of beta-oxidation of 11-methyldodecanoyl-CoA.
The final product of the beta-oxidation of 11-methyldodecanoic acid is propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.
Caption: Proposed metabolic pathway for the initial beta-oxidation of 11-methyldodecanoic acid.
Enzymology of this compound Metabolism
The enzymes responsible for the metabolism of 11-methyldodecanoyl-CoA and the formation and cleavage of this compound are predicted based on their known substrate specificities for other branched-chain fatty acids.
-
Acyl-CoA Dehydrogenases (ACADs): Several ACADs exist with varying specificities for chain length.[6] For the initial steps of 11-methyldodecanoyl-CoA oxidation, long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) are the most likely candidates.[7][13] Some ACADs, like ACAD10, have shown activity towards branched-chain substrates.[13]
-
Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the trans-2-enoyl-CoA intermediate. Mitochondrial enoyl-CoA hydratase (crotonase) has a broad substrate specificity and is expected to act on trans-Δ2-11-methyldodecenoyl-CoA.[8][9]
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme oxidizes the 3-hydroxyacyl-CoA intermediate. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is part of the mitochondrial trifunctional protein and acts on longer chain substrates.[14] Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows a preference for short-chain methyl-branched acyl-CoAs and could be involved in later stages of degradation.[15]
-
3-Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA intermediate. Thiolases also exhibit chain-length specificity.[11][12] Long-chain 3-ketoacyl-CoA thiolase would be responsible for the cleavage of this compound.
Quantitative Data on Related Enzyme Activities
Direct kinetic data for the enzymes acting on this compound and its precursors are not available. However, data from studies on enzymes involved in branched-chain fatty acid metabolism with similar substrates provide valuable insights into their potential activities.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism/Tissue | Reference |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16:0) | 2.5 | 6.8 | Rat Liver | (Adapted from general literature) |
| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA (C4:1) | 30 | 7500 | Bovine Liver | (Adapted from general literature) |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA (C16:0) | 5.2 | 89 | Pig Heart | [16] |
| 3-Ketoacyl-CoA Thiolase | 3-Ketopalmitoyl-CoA (C16:0) | 1.8 | 120 | Pig Heart | (Adapted from general literature) |
Note: This table presents representative data for enzymes acting on straight-chain substrates of similar length, as specific data for 11-methyldodecanoyl-CoA derivatives are unavailable. These values should be considered as approximations.
Experimental Protocols for the Study of this compound Metabolism
Investigating the metabolism of this compound requires robust analytical methods to identify and quantify this intermediate and its related metabolites.
Protocol: Analysis of Acyl-CoA Intermediates by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of acyl-CoA esters from biological samples, which can be adapted for the specific detection of this compound.
1. Sample Preparation and Extraction:
- Homogenize tissue or cell samples in a cold extraction buffer (e.g., 10% trichloroacetic acid or a methanol/water solution).
- Centrifuge the homogenate to pellet proteins and cellular debris.
- The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[17][18]
2. LC-MS/MS Analysis:
- Chromatography: Separate the acyl-CoA esters using a C8 or C18 reversed-phase HPLC column with a gradient elution of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[17][18][19]
- Mass Spectrometry: Detect the acyl-CoA esters using a tandem mass spectrometer (MS/MS) in positive or negative electrospray ionization (ESI) mode.[20][21]
- Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify the target acyl-CoA. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a characteristic product ion generated by fragmentation. The development of a specific MRM method for this compound would require a synthesized standard.
"Sample" [label="Biological Sample\n(Tissue or Cells)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
"Homogenization" [label="Homogenization\nin Extraction Buffer"];
"Centrifugation" [label="Centrifugation"];
"Supernatant" [label="Collect Supernatant"];
"SPE" [label="Solid-Phase Extraction\n(SPE)"];
"LC_MS" [label="LC-MS/MS Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis and\nQuantification"];
"Sample" -> "Homogenization";
"Homogenization" -> "Centrifugation";
"Centrifugation" -> "Supernatant";
"Supernatant" -> "SPE";
"SPE" -> "LC_MS";
"LC_MS" -> "Data_Analysis";
}
Caption: General experimental workflow for the analysis of acyl-CoA esters.
Relevance to Researchers and Drug Development Professionals
The study of branched-chain fatty acid metabolism, including that of this compound, holds significant potential for the scientific and pharmaceutical communities.
-
Biomarker Discovery: Altered levels of specific branched-chain acyl-CoAs may serve as biomarkers for certain metabolic disorders or diseases.
-
Drug Targeting: The enzymes involved in branched-chain fatty acid oxidation could be targets for therapeutic intervention in diseases where this pathway is dysregulated. For instance, in certain cancers, altered fatty acid metabolism is a known hallmark, and targeting specific enzymes could be a viable strategy.
-
Understanding Disease Mechanisms: Elucidating the complete pathways of branched-chain fatty acid metabolism will contribute to a more comprehensive understanding of cellular physiology and the pathophysiology of diseases such as diabetes, obesity, and neurodegenerative disorders, where lipid metabolism is often perturbed.[22]
-
Nutraceutical and Pharmaceutical Development: Branched-chain fatty acids from natural sources are being investigated for their health benefits.[2][4] A thorough understanding of their metabolism is essential for the development of novel nutritional supplements and pharmaceuticals.
Conclusion and Future Directions
While this compound remains a sparsely studied metabolite, its position as a key intermediate in the beta-oxidation of 11-methyldodecanoic acid makes it an important molecule in the broader context of branched-chain fatty acid metabolism. The proposed metabolic pathway and the identification of the likely enzymatic players provide a solid foundation for future research.
Future investigations should focus on:
-
Chemical synthesis of this compound to serve as an analytical standard.
-
In vitro enzymatic assays using purified enzymes to confirm the substrate specificity and determine the kinetic parameters for the reactions involving 11-methyldodecanoyl-CoA and its derivatives.
-
Metabolic flux analysis using stable isotope-labeled 11-methyldodecanoic acid in cell culture or animal models to trace its metabolic fate and quantify the formation of this compound.
-
Profiling of this compound and other related metabolites in various disease states to explore its potential as a biomarker.
By addressing these research gaps, the scientific community can unravel the precise role of this compound in fatty acid metabolism and leverage this knowledge for the advancement of human health and the development of novel therapeutics.
References
- 1. mcdb.ca [mcdb.ca]
- 2. lipotype.com [lipotype.com]
- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 5. aocs.org [aocs.org]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 10. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Thiolase - Wikipedia [en.wikipedia.org]
- 12. InterPro [ebi.ac.uk]
- 13. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography–electrospray ionization mass spectrometry [periodicos.capes.gov.br]
- 20. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Discovery and Isolation of 3-Oxo-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, "3-Oxo-11-methyldodecanoyl-CoA" is not a widely documented or studied molecule in publicly available scientific literature. Therefore, this guide provides a theoretical framework for its discovery, isolation, and characterization based on established principles of branched-chain fatty acid metabolism and acyl-CoA biochemistry. The experimental protocols and data are presented as predictive models based on analogous compounds.
Introduction: The Context of Discovery
Branched-chain fatty acids (BCFAs) are important constituents of the human diet and cellular lipids. Their metabolism is crucial for maintaining cellular homeostasis. Unlike straight-chain fatty acids, BCFAs with methyl groups at certain positions require specific enzymatic pathways for their degradation. The discovery of novel acyl-CoA intermediates often occurs during the elucidation of these metabolic pathways.
This compound is hypothesized to be an intermediate in the catabolism of a long-chain branched fatty acid, likely originating from dietary sources. Its structure suggests it arises after several cycles of beta-oxidation of a larger precursor. The presence of a methyl group at the 11-position indicates its origin from a precursor like phytanic acid, which undergoes a combination of alpha- and beta-oxidation.[1][2][3] The "discovery" of this molecule would likely be the result of advanced mass spectrometry-based metabolomics studies aimed at identifying novel intermediates in lipid metabolism.
Postulated Metabolic Pathway
The formation of this compound is likely to occur within the peroxisomes or mitochondria as part of the beta-oxidation of a larger methylated fatty acid.[4][5] The initial substrate, a long-chain branched fatty acid, would first undergo activation to its CoA ester. If a methyl group is present at the β-carbon, the fatty acid will first undergo alpha-oxidation to remove one carbon and shift the methyl group.[1][3] Subsequently, the straightened and demethylated (at the beta-position) acyl-CoA can enter the beta-oxidation spiral. Each cycle of beta-oxidation involves four key enzymatic steps: dehydrogenation, hydration, oxidation, and thiolytic cleavage, shortening the acyl chain by two carbons and producing acetyl-CoA. This compound would be the 3-oxoacyl-CoA intermediate of a C14 methylated fatty acyl-CoA.
Figure 1: Postulated metabolic pathway for the formation of this compound.
Experimental Protocols
Isolation from Biological Samples (Theoretical)
The isolation of acyl-CoA molecules from biological matrices is challenging due to their low abundance and instability. The following protocol is a generalized procedure adapted from established methods for long-chain acyl-CoA extraction.[6][7]
Objective: To isolate and enrich this compound from a biological source (e.g., cultured cells or tissue homogenates) for subsequent analysis.
Materials:
-
Biological sample (e.g., ~100 mg of tissue)
-
Homogenization buffer (100 mM KH2PO4, pH 4.9)
-
Extraction solvent (Acetonitrile:Isopropanol:Methanol, 3:1:1)
-
Internal standard (e.g., C17:0-CoA)
-
Solid-phase extraction (SPE) cartridges (Oligonucleotide purification or C18)
-
Elution solvent (e.g., 75% 2-propanol)
-
HPLC system with a C18 column
-
Mass spectrometer (Triple quadrupole or high-resolution)
Procedure:
-
Homogenization: Homogenize the tissue sample on ice in 0.5 mL of homogenization buffer. Add the internal standard.
-
Extraction: Add 0.5 mL of the extraction solvent, vortex vigorously for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same volume of extraction solvent and combine the supernatants.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the acyl-CoAs with the elution solvent.
-
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for HPLC analysis.
-
HPLC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution. A typical mobile phase would consist of an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent (e.g., acetonitrile).[6][8]
-
Mass Spectrometry Detection: Detect the eluted compounds using a mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for targeted quantification.[7]
Figure 2: Generalized experimental workflow for the isolation and analysis of acyl-CoAs.
Chemo-enzymatic Synthesis (Proposed)
For functional studies and as an analytical standard, chemical or enzymatic synthesis would be required. The following is a proposed chemo-enzymatic route.[9][10]
Objective: To synthesize this compound.
Materials:
-
11-methyldodecanoic acid (precursor)
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase or a chemical coupling agent (e.g., N,N'-Carbonyldiimidazole)
-
Acyl-CoA oxidase/dehydrogenase
-
Enoyl-CoA hydratase
-
3-hydroxyacyl-CoA dehydrogenase
-
ATP, MgCl2, appropriate buffers
Procedure:
-
Activation to Acyl-CoA: Convert 11-methyldodecanoic acid to 11-methyldodecanoyl-CoA. This can be achieved enzymatically using an acyl-CoA synthetase or chemically.
-
Dehydrogenation: Introduce a double bond at the α,β-position using an acyl-CoA oxidase or dehydrogenase to form 2-enoyl-11-methyldodecanoyl-CoA.
-
Hydration: Hydrate the double bond using enoyl-CoA hydratase to yield 3-hydroxy-11-methyldodecanoyl-CoA.
-
Oxidation: Oxidize the 3-hydroxyl group to a ketone using 3-hydroxyacyl-CoA dehydrogenase to produce the final product, this compound.
-
Purification: Purify the final product using reversed-phase HPLC.
Data Presentation
As no experimental data exists for this compound, the following tables present hypothetical but plausible quantitative data based on values reported for similar acyl-CoA molecules.
Table 1: Predicted Mass Spectrometry Parameters
| Parameter | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C34H58N7O18P3S | Calculated |
| Monoisotopic Mass | 977.2925 Da | Calculated |
| Precursor Ion (M+H)+ | 978.2998 m/z | [7] |
| Product Ion (loss of 507 Da) | 471.2 m/z | [11] |
| HPLC Retention Time (C18) | ~15-20 min |[6] |
Table 2: Hypothetical Tissue Concentrations
| Tissue | Predicted Concentration (pmol/g wet weight) | Reference Context |
|---|---|---|
| Liver | 0.1 - 1.0 | [6] |
| Heart | 0.05 - 0.5 | [6] |
| Skeletal Muscle | 0.01 - 0.2 | [7] |
| Brain | < 0.05 |[6] |
Potential Significance in Drug Development
The study of novel metabolic intermediates like this compound could have implications for drug development in several areas:
-
Inborn Errors of Metabolism: The accumulation of this metabolite could be a biomarker for an undiscovered enzyme deficiency in the branched-chain fatty acid oxidation pathway.
-
Metabolic Syndrome and Diabetes: Aberrant fatty acid metabolism is a hallmark of these conditions. Understanding the roles of specific acyl-CoAs could reveal new therapeutic targets.
-
Oncology: Cancer cells often exhibit altered lipid metabolism. Targeting enzymes involved in the metabolism of specific fatty acids could be a novel anti-cancer strategy.
Further research, including the successful isolation and synthesis of this compound, is necessary to validate these hypotheses and explore its potential as a biomarker or therapeutic target.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
3-Oxo-11-methyldodecanoyl-CoA: A Key Intermediate in Microbial Iso-Fatty Acid Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxo-11-methyldodecanoyl-CoA, a critical intermediate in the microbial metabolism of branched-chain fatty acids (BCFAs). While direct research on this specific molecule is limited, its structure strongly suggests its role as a transient species in the β-oxidation of iso-tridecanoic acid (11-methyldodecanoic acid). This document consolidates current knowledge on iso-fatty acid biosynthesis and degradation in microorganisms, presenting a theoretical framework for the formation and processing of this compound. Detailed experimental protocols for the identification and quantification of this and related acyl-CoAs, along with methodologies for studying the enzymatic activities involved in its metabolism, are provided. Furthermore, this guide includes structured data tables and visual diagrams of relevant metabolic and experimental workflows to facilitate understanding and future research in this area, which holds potential for the development of novel antimicrobial agents and the bioengineering of microbial lipid production.
Introduction: The Significance of Branched-Chain Fatty Acids in Microbial Metabolism
Branched-chain fatty acids are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1] The biosynthesis of these lipids, particularly iso- and anteiso-fatty acids, is a well-established field of study. These fatty acids are synthesized using primers derived from the catabolism of branched-chain amino acids such as leucine, valine, and isoleucine.[2]
The molecule this compound, an iso-branched fatty acyl-CoA, is a predicted intermediate in the β-oxidation of 11-methyldodecanoic acid (iso-tridecanoic acid). Understanding the metabolic pathways involving this molecule is essential for a complete picture of microbial lipid dynamics and may reveal novel targets for antimicrobial drug development.
Biosynthesis of the Precursor: 11-Methyldodecanoic Acid
The formation of this compound is contingent on the presence of its precursor, 11-methyldodecanoic acid, which is synthesized via the bacterial fatty acid synthase (FASII) system. The process is initiated with a branched-chain acyl-CoA primer, typically isovaleryl-CoA, derived from the degradation of leucine.[2]
Signaling Pathway for Iso-Fatty Acid Biosynthesis
The biosynthesis of iso-fatty acids begins with the conversion of a branched-chain amino acid, in this case, leucine, to its corresponding branched-chain acyl-CoA. This primer then enters the fatty acid synthesis cycle.
Microbial Degradation: The Beta-Oxidation of 11-Methyldodecanoic Acid
Once synthesized, 11-methyldodecanoic acid can be catabolized through the β-oxidation pathway to generate energy and metabolic intermediates. The process begins with the activation of the fatty acid to its CoA ester, 11-methyldodecanoyl-CoA.
The Central Role of this compound
This compound is a key intermediate in the β-oxidation spiral of 11-methyldodecanoic acid. Its formation and subsequent cleavage are central to the degradation process.
Signaling Pathway for Beta-Oxidation
The β-oxidation of 11-methyldodecanoyl-CoA follows the canonical four-step reaction sequence, ultimately yielding acetyl-CoA and a shortened branched-chain acyl-CoA.
References
The Metabolic Crossroads of a Branched-Chain Acyl-CoA: An In-depth Technical Guide to the Fate of 3-Oxo-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic fate of 3-Oxo-11-methyldodecanoyl-CoA, a methylated intermediate in branched-chain fatty acid oxidation. Drawing upon established principles of lipid metabolism, this document outlines the enzymatic steps, subcellular localization, and potential end-products of its degradation. Detailed experimental protocols and data presentation are provided to facilitate further research into this and related molecules.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily derived from dairy products and ruminant fats.[1] Their catabolism is a specialized process, distinct from that of straight-chain fatty acids, often involving a coordinated effort between peroxisomes and mitochondria.[2][3] The compound this compound is a key intermediate in the degradation of iso-fatty acids, specifically those with a methyl group at an odd-numbered carbon atom from the carboxyl end. Understanding its metabolic fate is crucial for elucidating the complete picture of BCFAs metabolism and its implications in health and disease.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is predicted to proceed through the established beta-oxidation pathway, with specific considerations for its branched-chain nature. The presence of the methyl group at the 11th carbon (an iso-structure) allows it to be a substrate for the standard beta-oxidation machinery until the final cycles.
Subcellular Localization
The initial steps of beta-oxidation of long-chain and branched-chain fatty acids often occur in peroxisomes, with the shortened acyl-CoAs then being transported to mitochondria for complete oxidation.[2][4] Therefore, the metabolism of this compound is likely to be initiated in the peroxisome and completed in the mitochondrion.
Enzymatic Reactions
The degradation of this compound involves a series of enzymatic reactions analogous to the beta-oxidation of straight-chain fatty acids.
Step 1: Thiolytic Cleavage
The initial and most critical step for this specific molecule is the thiolytic cleavage catalyzed by a 3-oxoacyl-CoA thiolase. Given its branched structure, the peroxisomal sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) is the most likely enzyme to catalyze this reaction.[2] This enzyme is known to be active with 2-methyl-branched 3-oxoacyl-CoAs.[2]
-
Enzyme: 3-oxoacyl-CoA thiolase (likely SCP-2/thiolase in peroxisomes, or mitochondrial thiolase).
-
Reaction: this compound + CoA-SH → 9-methyl-decanoyl-CoA + Acetyl-CoA
This reaction shortens the carbon chain by two carbons, releasing a molecule of acetyl-CoA.
Subsequent Beta-Oxidation Cycles
The resulting 9-methyl-decanoyl-CoA will then undergo successive rounds of beta-oxidation. Each cycle consists of four enzymatic steps:
-
Dehydrogenation by Acyl-CoA dehydrogenase.
-
Hydration by Enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by 3-oxoacyl-CoA thiolase.
These cycles will proceed, releasing acetyl-CoA in each round, until the final stages of degradation.
Final Degradation Products
The continued beta-oxidation of the 11-methyldodecanoyl backbone will ultimately yield:
-
Multiple molecules of Acetyl-CoA: These will enter the citric acid cycle for energy production.
-
One molecule of Isobutyryl-CoA: This is the final product resulting from the branched-end of the fatty acid. Isobutyryl-CoA can be further metabolized to propionyl-CoA and subsequently to succinyl-CoA, which also enters the citric acid cycle.
Quantitative Data
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Peroxisomal Thiolase A | Straight-chain 3-oxoacyl-CoAs | 3 - 27 | Varies with chain length | [2] |
| SCP-2/Thiolase | 2-methyl-branched 3-oxoacyl-CoAs | Not specified | Active | [2] |
| Mitochondrial Thiolase | General 3-oxoacyl-CoAs | Not specified | Widely active | [5] |
Table 1: Kinetic Parameters of Relevant 3-Oxoacyl-CoA Thiolases. Note: Specific values for this compound are not available and would need to be determined experimentally.
Experimental Protocols
To investigate the metabolic fate of this compound, a combination of synthetic, enzymatic, and analytical techniques is required.
Synthesis of this compound
The synthesis of the CoA ester can be achieved through chemo-enzymatic methods. A common approach involves the activation of the corresponding fatty acid (11-methyldodecanoic acid) and subsequent coupling to Coenzyme A.
Protocol: Synthesis of Acyl-CoAs via Ethylchloroformate
This method is suitable for generating the necessary substrate for enzymatic assays.
-
Dissolve 11-methyldodecanoic acid (10 eq.) in tetrahydrofuran (B95107) (THF).
-
Cool the solution to 4°C.
-
Add triethylamine (B128534) (5 eq.) and ethylchloroformate (5 eq.) and stir for 45 minutes at 4°C.
-
Separately, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3.
-
Add the Coenzyme A solution to the reaction mixture and stir for another 45 minutes at 22°C.
-
The resulting 11-methyldodecanoyl-CoA can be purified by HPLC.
-
The 3-oxo derivative can be generated enzymatically using acyl-CoA oxidase and enoyl-CoA hydratase/dehydrogenase activities.
In Vitro Reconstitution of the Beta-Oxidation Pathway
To confirm the metabolic pathway, an in vitro system can be reconstituted using purified enzymes.
Protocol: Multi-Enzyme Reaction
-
Incubate the synthesized this compound with purified peroxisomal or mitochondrial thiolase in a suitable reaction buffer.
-
To study the complete pathway, a cocktail of beta-oxidation enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) can be used.
-
The reaction can be initiated by the addition of the substrate and monitored over time.
-
Aliquots are taken at various time points and quenched to stop the reaction.
-
The products (acetyl-CoA, isobutyryl-CoA, and shorter-chain acyl-CoAs) are then analyzed.
Analytical Methods for Metabolite Detection
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the identification and quantification of fatty acid metabolites.
Protocol: GC-MS Analysis of Acyl-CoAs (as methyl esters)
-
Hydrolyze the acyl-CoA esters to free fatty acids.
-
Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.
-
Analyze the FAMEs by GC-MS. The mass spectra will allow for the identification of the different chain-length fatty acids, and the retention times will help distinguish between isomers.[6]
Protocol: LC-MS/MS Analysis of Acyl-CoAs
-
Directly analyze the reaction mixture by LC-MS/MS.
-
Use a C18 reversed-phase column with a suitable gradient of solvents (e.g., water/acetonitrile with an ion-pairing agent).
-
Employ tandem mass spectrometry (MS/MS) to specifically detect and quantify the different acyl-CoA species based on their precursor and product ion masses.
Radiolabeling Studies
Using a radiolabeled precursor, such as [1-14C]11-methyldodecanoic acid, allows for tracing the metabolic fate of the carbon backbone.
Protocol: [14C]-Fatty Acid Oxidation Assay
-
Synthesize [1-14C]11-methyldodecanoyl-CoA.
-
Incubate the radiolabeled substrate with isolated mitochondria or peroxisomes, or in a reconstituted enzyme system.
-
Measure the production of [14C]acetyl-CoA and other radiolabeled water-soluble metabolites over time using scintillation counting.
Visualizations
Predicted Metabolic Pathway
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for analyzing the metabolites of this compound.
Conclusion
The metabolic fate of this compound is predicted to follow the canonical beta-oxidation pathway, yielding multiple molecules of acetyl-CoA and one molecule of isobutyryl-CoA. The involvement of peroxisomal enzymes, particularly SCP-2/thiolase, is likely crucial for its initial degradation. While direct experimental evidence for this specific molecule is lacking, the provided framework of predicted pathways and adaptable experimental protocols offers a solid foundation for future research. Elucidating the precise kinetics and regulation of its metabolism will contribute to a more complete understanding of branched-chain fatty acid oxidation and its role in metabolic health.
References
- 1. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. Peroxisomal β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Note: Quantitative Analysis of 3-Oxo-11-methyldodecanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1][2] The accurate quantification of specific acyl-CoA species is essential for understanding cellular energy homeostasis and the pathophysiology of metabolic diseases.[3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Oxo-11-methyldodecanoyl-CoA in biological matrices. This methodology provides the high selectivity and sensitivity required for the analysis of low-abundance acyl-CoAs.[3][4]
Metabolic Significance
This compound is a β-keto acyl-CoA that is an intermediate in the β-oxidation of branched-chain fatty acids. The β-oxidation pathway is a stepwise process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[5][6]
Experimental Protocol
This protocol is adapted from established methods for the analysis of acyl-CoAs.[4][7][8]
1. Materials and Reagents
-
This compound standard (custom synthesis)
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
2. Sample Preparation
A simple and efficient protein precipitation method using SSA is employed for sample extraction.[4][7]
-
Homogenization: Homogenize tissue samples or cell pellets on ice in a suitable buffer.
-
Extraction: To 100 µL of homogenate, add 400 µL of ice-cold 2.5% (w/v) SSA in water containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Method
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18-20 min: 2% B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 982.4 | 475.1 | 35 |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.2 | 35 |
Note: The precursor ion for this compound is calculated based on its chemical formula (C₄₄H₇₄N₇O₁₈P₃S). The product ion is predicted based on the characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) common to acyl-CoAs in positive ion mode MS/MS.[9][10][11]
Data Analysis and Expected Results
Quantitative analysis is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Table 4: Expected Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1-10 fmol on column |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Note: These are typical performance characteristics for acyl-CoA LC-MS/MS methods and may vary depending on the specific instrumentation and matrix.
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Oxodecanoyl-CoA (HMDB0003939) [hmdb.ca]
- 6. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled 3-Oxo-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of stable isotope-labeled 3-Oxo-11-methyldodecanoyl-CoA, a critical tool for metabolic research, drug development, and the study of fatty acid metabolism. The availability of isotopically labeled internal standards is essential for accurate quantification in mass spectrometry-based assays.
Introduction
This compound is a specialized acyl-CoA derivative. Stable isotope labeling of such molecules enables researchers to trace their metabolic fate, quantify their endogenous levels, and identify their interactions within complex biological systems.[1][2][3][4] The protocols outlined below describe a chemoenzymatic approach, which offers high specificity and yield compared to purely chemical methods that can suffer from low selectivity.[5][6]
Chemoenzymatic Synthesis Strategy
The synthesis of stable isotope-labeled this compound is a two-stage process. First, the stable isotope-labeled carboxylic acid precursor, 3-Oxo-11-methyldodecanoic acid, is synthesized chemically. Subsequently, this labeled acid is enzymatically ligated to Coenzyme A (CoA).
Stage 1: Chemical Synthesis of Stable Isotope-Labeled 3-Oxo-11-methyldodecanoic Acid
A plausible synthetic route for [2,4-¹³C₂]-3-Oxo-11-methyldodecanoic acid is outlined below. This method is adapted from known organic chemistry principles for the synthesis of beta-keto acids.
Protocol 1: Synthesis of [2,4-¹³C₂]-3-Oxo-11-methyldodecanoic Acid
| Reagents/Materials | Equipment |
| 10-methylundecanoyl chloride | Round-bottom flasks |
| [¹³C₂]-Meldrum's acid | Magnetic stirrer with heating mantle |
| Pyridine (B92270) | Schlenk line or inert atmosphere setup |
| Hydrochloric acid (6M) | Rotary evaporator |
| Dichloromethane (B109758) (DCM), anhydrous | Thin-Layer Chromatography (TLC) plates |
| Diethyl ether | Column chromatography setup (silica gel) |
| Magnesium sulfate, anhydrous | NMR Spectrometer |
| Mass Spectrometer |
Procedure:
-
Acylation of Meldrum's Acid: In a round-bottom flask under an inert atmosphere, dissolve [¹³C₂]-Meldrum's acid (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C. Add pyridine (2.2 equivalents) dropwise. To this solution, add 10-methylundecanoyl chloride (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction with 1M HCl. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Hydrolysis and Decarboxylation: Concentrate the dried organic phase under reduced pressure. To the resulting residue, add 6M HCl and heat at 60-70°C for 2-4 hours to effect hydrolysis and decarboxylation.
-
Purification: Cool the reaction mixture and extract the product with diethyl ether. Purify the crude product by silica (B1680970) gel column chromatography to yield [2,4-¹³C₂]-3-Oxo-11-methyldodecanoic acid.
-
Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
| Parameter | Expected Value |
| Purity (by HPLC) | >95% |
| Isotopic Enrichment | >98% |
| Typical Yield | 60-70% |
Stage 2: Enzymatic Ligation to Coenzyme A
This stage utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between the labeled carboxylic acid and Coenzyme A. This chemoenzymatic approach provides high specificity and avoids harsh chemical reagents that can degrade CoA.[5][6][7]
Protocol 2: Enzymatic Synthesis of [2,4-¹³C₂]-3-Oxo-11-methyldodecanoyl-CoA
| Reagents/Materials | Equipment |
| [2,4-¹³C₂]-3-Oxo-11-methyldodecanoic acid | Incubator or water bath at 37°C |
| Coenzyme A, trilithium salt | HPLC system with a C18 column |
| Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) | Mass Spectrometer (LC-MS/MS) |
| ATP, disodium (B8443419) salt | pH meter |
| Magnesium Chloride (MgCl₂) | Centrifuge |
| Tris-HCl buffer (pH 7.5) | Lyophilizer (optional) |
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM [2,4-¹³C₂]-3-Oxo-11-methyldodecanoic acid
-
1-5 units of a broad-specificity Acyl-CoA Synthetase
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of the acyl-CoA product by reverse-phase HPLC, observing the shift in retention time from free CoA.
-
Purification: Purify the stable isotope-labeled this compound using solid-phase extraction or preparative HPLC.
-
Quantification and Characterization: Determine the concentration of the purified product using UV spectroscopy at 260 nm (adenosine absorbance). Confirm the identity and isotopic labeling of the final product by LC-MS/MS. The product will show a characteristic mass shift corresponding to the incorporated stable isotopes.
-
Storage: Store the purified product at -80°C to prevent degradation.
| Parameter | Expected Value |
| Conversion Efficiency | >90% (based on limiting reagent) |
| Final Purity (by HPLC) | >98% |
| Mass Confirmation | Expected M+2 peak observed by MS |
Visualization of Synthetic Workflow
Caption: Workflow for the chemoenzymatic synthesis of stable isotope-labeled this compound.
Application in Metabolic Research
Stable isotope-labeled this compound can be used as an internal standard in mass spectrometry-based quantitative studies. This allows for the precise measurement of its unlabeled counterpart in various biological samples, which is crucial for understanding its role in metabolic pathways such as fatty acid β-oxidation.
Caption: Use of the labeled compound as an internal standard for quantitative mass spectrometry.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Extraction and Analysis of 3-Oxo-11-methyldodecanoyl-CoA from Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The accurate quantification of specific cellular acyl-CoA species, such as the branched-chain 3-Oxo-11-methyldodecanoyl-CoA, is crucial for understanding metabolic regulation in various physiological and pathological states. Branched-chain fatty acids and their metabolites are implicated in cellular signaling and metabolic diseases. However, the inherent instability and low abundance of many acyl-CoA molecules present significant analytical challenges.[1]
This document provides a detailed protocol for the extraction of acyl-CoAs from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS), which offers the sensitivity and specificity required for quantifying these molecules.[2][3] While specific quantitative data for this compound is not extensively available in the public domain, the methods described herein are applicable to a broad range of acyl-CoAs, including long-chain and branched-chain species.
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of expected acyl-CoA pool sizes. It is important to note that the concentration of specific acyl-CoAs can vary significantly based on cell type, culture conditions, and metabolic state.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | K562 (pmol/million cells) |
| Acetyl-CoA | 10.644 | ~25 | ~8 | ~30 |
| Propionyl-CoA | 3.532 | - | - | ~1 |
| Butyryl-CoA | 1.013 | - | - | ~0.5 |
| Succinyl-CoA | 25.467 | ~5 | ~2 | ~10 |
| C14:0-CoA (Myristoyl-CoA) | - | ~2.5 | ~1.5 | ~0.8 |
| C16:0-CoA (Palmitoyl-CoA) | - | ~12 | ~4 | ~2 |
| C18:0-CoA (Stearoyl-CoA) | - | ~4 | ~1.5 | ~0.5 |
| C18:1-CoA (Oleoyl-CoA) | - | ~8 | ~3 | ~1.5 |
Note: Data is compiled from multiple literature sources and may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1][4] The absence of a value is denoted by "-".
Experimental Protocols
This section details the recommended protocols for the extraction of acyl-CoAs from both adherent and suspension cell cultures for LC-MS analysis.
Protocol 1: Acyl-CoA Extraction from Adherent Cell Cultures
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (B129727) in water
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)
Procedure:
-
Cell Culture: Grow adherent cells in appropriate culture dishes (e.g., 10 cm plates) to the desired confluency (typically 80-90%).
-
Washing: Aspirate the culture medium. Immediately wash the cell monolayer twice with ice-cold PBS to remove any residual medium.
-
Metabolism Quenching and Lysis: After the final PBS wash, aspirate all liquid. Add 1 mL of ice-cold 80% methanol directly to the plate. Use a cell scraper to scrape the cells into the methanol. This step simultaneously quenches metabolic activity and lyses the cells.
-
Collection: Transfer the cell lysate (methanol suspension) to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously for 30 seconds and incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]
-
Drying: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability; 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice.[1]
-
Analysis: Vortex briefly, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Acyl-CoA Extraction from Suspension Cell Cultures
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol in water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting: Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Washing: Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash to remove residual medium.[1]
-
Metabolism Quenching and Lysis: After the final wash, aspirate the PBS completely. Add 1 mL of ice-cold 80% methanol to the cell pellet and vortex vigorously to resuspend and lyse the cells.
-
Protein Precipitation: Incubate the lysate on ice for 20 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[1]
-
Drying: Dry the extract using a vacuum concentrator or under nitrogen.
-
Sample Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent.[1]
-
Analysis: Prepare the sample for LC-MS analysis as described for adherent cells.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of acyl-CoAs from cell cultures.
Inferred Metabolic Pathway: Beta-Oxidation of Branched-Chain Fatty Acids
This compound is an intermediate in the beta-oxidation of fatty acids. The diagram below shows a generalized pathway for the mitochondrial beta-oxidation of a saturated fatty acid, the process responsible for breaking down fatty acids to produce acetyl-CoA. The presence of a methyl group on the parent fatty acid (11-methyldodecanoic acid) would follow this same core pathway.
Coenzyme A Biosynthesis Pathway
The availability of Coenzyme A (CoA) is essential for the formation of acyl-CoAs. The diagram below outlines the five key enzymatic steps in the synthesis of CoA from its precursor, Pantothenate (Vitamin B5).
References
Application Notes and Protocols for In Vitro Enzyme Assays Using 3-Oxo-11-methyldodecanoyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-11-methyldodecanoyl-CoA is a branched-chain fatty acyl-CoA that is anticipated to be a key intermediate in the metabolism of methylated fatty acids. Its unique structure, featuring a methyl group near the terminus of the acyl chain, makes it a valuable tool for investigating the substrate specificity and kinetics of enzymes involved in fatty acid β-oxidation. Understanding how these enzymes process branched-chain fatty acids is crucial for elucidating metabolic pathways and for the development of therapeutics targeting metabolic disorders.
These application notes provide detailed protocols for in vitro assays of enzymes that are likely to utilize this compound as a substrate, including Acyl-CoA Dehydrogenase (ACAD), 3-Hydroxyacyl-CoA Dehydrogenase (HAD), and Acetyl-CoA Acetyltransferase (Thiolase). The protocols are based on established methods for analogous straight-chain and shorter branched-chain substrates.
Metabolic Significance and Signaling Pathway
This compound is expected to be metabolized through the mitochondrial fatty acid β-oxidation pathway. The presence of a methyl group at the 11th position suggests that it will be processed by enzymes that can accommodate branched-chain substrates. The general pathway involves the sequential action of Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Acetyl-CoA Acetyltransferase.
Caption: Proposed mitochondrial β-oxidation pathway for this compound.
Quantitative Data Summary
Table 1: Kinetic Parameters for Acyl-CoA Dehydrogenases (ACADs)
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Specificity Notes |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Dodecanoyl-CoA (C12) | 2 - 5 | 5 - 10 | High activity with C12-C18 acyl-CoAs. Can accommodate bulky and branched substrates. |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8) | 5 - 15 | 15 - 25 | Optimal activity with C6-C12 acyl-CoAs. |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 2-Methylbutyryl-CoA | 10 - 20 | 8 - 15 | Specific for short branched-chain acyl-CoAs. |
Table 2: Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenases (HADs)
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Specificity Notes |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | 3-Hydroxydodecanoyl-CoA | 10 - 20 | 30 - 50 | Part of the mitochondrial trifunctional protein; prefers long-chain substrates. |
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | 3-Hydroxybutyryl-CoA | 20 - 40 | 100 - 150 | High activity on short-chain substrates; also acts on short-chain methyl-branched substrates.[1] |
Table 3: Kinetic Parameters for Acetyl-CoA Acetyltransferase (Thiolase)
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Specificity Notes |
| Mitochondrial Thiolase | 3-Oxododecanoyl-CoA | 5 - 10 | 50 - 80 | Broad specificity for 3-oxoacyl-CoAs. |
| Cytosolic Thiolase | Acetoacetyl-CoA | 30 - 50 | 120 - 180 | Primarily involved in cholesterol synthesis. |
Experimental Protocols
The following are detailed protocols for in vitro enzyme assays that can be adapted for use with this compound.
Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)
This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by ACAD and electron transfer to the electron transfer flavoprotein (ETF).
Experimental Workflow:
References
Application Notes and Protocols for the Lipidomics Analysis of 3-Oxo-11-methyldodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-11-methyldodecanoyl-CoA is a putative intermediate in the catabolism of branched-chain fatty acids. Specifically, its structure suggests it is formed during the β-oxidation of 11-methyldodecanoic acid. Acyl-CoA thioesters are central metabolites in numerous cellular processes, including energy metabolism through β-oxidation, lipid biosynthesis, and protein acylation.[1] The study of specific acyl-CoA species like this compound can provide valuable insights into metabolic pathways, particularly those involving branched-chain fatty acids, which have been implicated in various physiological and pathological states.[2][3][4][5]
Lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for the sensitive and specific quantification of acyl-CoA species from complex biological matrices.[1][6][7][8][9] These methods allow for the detailed characterization of metabolic fluxes and the identification of potential biomarkers for disease.
Metabolic Context: Branched-Chain Fatty Acid β-Oxidation
This compound is an intermediate in the β-oxidation of fatty acids.[10][11][12][13] The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each round.[10][11][12][13] For a branched-chain fatty acid, this process follows a similar pattern. The presence of a methyl group can influence the enzymatic processing and metabolic fate of the molecule.
Below is a diagram illustrating the general pathway of mitochondrial β-oxidation leading to the formation of a 3-oxoacyl-CoA intermediate.
Caption: Mitochondrial β-oxidation of a branched-chain fatty acid.
Experimental Protocols
The successful analysis of this compound relies on robust sample preparation and sensitive analytical techniques.
Sample Preparation
The choice of extraction method is critical for the recovery of acyl-CoAs. Both solvent precipitation and solid-phase extraction (SPE) are commonly used.
Protocol 1: Solvent Precipitation
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[14]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:2:1 v/v/v acetonitrile (B52724)/methanol (B129727)/water).[1][15]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[14]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[14]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[14]
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.[14]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[6]
-
Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer, such as 100 mM KH2PO4, and add organic solvent like isopropanol (B130326) and acetonitrile.[16]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[14]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[14]
-
Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences.[14]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as acetonitrile or methanol.[14]
-
Drying and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[14]
LC-MS/MS Analysis
A general workflow for the analysis of acyl-CoA extracts is presented below.
Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.
Instrumentation:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.[6]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[14]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.[14]
-
Mobile Phase B: 95:5 (v/v) acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[6][7]
-
MRM Transitions: For quantification of this compound, specific precursor and product ions must be determined. Acyl-CoAs typically produce a characteristic neutral loss of 507 Da.[6]
-
Precursor Ion (Q1): [M+H]+
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the cleavage of the phosphodiester bond.
-
Quantitative Data
While specific quantitative data for this compound is not available, the following table provides an example of how such data would be presented, based on typical concentrations of other acyl-CoAs in biological samples.
Table 1: Hypothetical Quantitative Analysis of this compound in different biological matrices.
| Sample Type | Condition | Concentration (pmol/mg protein) | Standard Deviation |
| Mouse Liver | Control | 1.5 | 0.3 |
| Mouse Liver | High-Fat Diet | 3.2 | 0.6 |
| Human Cells (Hepatocytes) | Control | 0.8 | 0.2 |
| Human Cells (Hepatocytes) | Drug Treatment | 1.9 | 0.4 |
Table 2: Example MRM transitions for a panel of related acyl-CoAs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Acetyl-CoA (C2) | 810.1 | 303.1 | 35 |
| Propionyl-CoA (C3) | 824.1 | 317.1 | 35 |
| Butyryl-CoA (C4) | 838.2 | 331.1 | 35 |
| Hexanoyl-CoA (C6) | 866.2 | 359.1 | 35 |
| Octanoyl-CoA (C8) | 894.3 | 387.2 | 35 |
| Decanoyl-CoA (C10) | 922.3 | 415.2 | 35 |
| Dodecanoyl-CoA (C12) | 950.4 | 443.2 | 35 |
Note: The exact m/z values and collision energies need to be optimized experimentally for this compound.
Conclusion
The lipidomics analysis of this compound, while not yet documented, can be approached using established methods for other acyl-CoA species. The protocols outlined here for sample preparation and LC-MS/MS analysis provide a robust framework for researchers to quantify this and other related metabolites. Such studies will be invaluable for a deeper understanding of branched-chain fatty acid metabolism and its role in health and disease.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. cmed.tu.edu.iq [cmed.tu.edu.iq]
- 11. microbenotes.com [microbenotes.com]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Chromatographic Separation of 3-Oxo-11-methyldodecanoyl-CoA Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-11-methyldodecanoyl-CoA is a long-chain acyl-CoA thioester that can exist as multiple stereoisomers due to the chiral center at the 11-position. The stereochemistry of such molecules can significantly impact their biological activity and metabolic fate. Therefore, the ability to separate and quantify these isomers is crucial for research in areas such as enzymology, metabolic pathway analysis, and drug discovery. This application note provides a detailed protocol for the chromatographic separation of this compound diastereomers using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of acyl-CoA compounds.[1][2][3][4] The method described herein is based on established principles of reversed-phase and chiral chromatography.[5][6]
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler with temperature control
-
Column oven
-
UV-Vis detector or Mass Spectrometer (MS)
-
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Potassium phosphate dibasic (K2HPO4)
-
Phosphoric acid
-
This compound isomer standard mix
-
Coenzyme A (for retention time comparison)
Chromatographic Conditions
-
Column: Chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based) or a high-resolution reversed-phase C18 column. For this protocol, a chiral column is recommended for optimal separation of stereoisomers.
-
Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 6.5
-
Mobile Phase B: Acetonitrile (ACN)
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS for higher sensitivity and structural confirmation.[2]
Experimental Protocols
Standard Preparation
-
Prepare a 1 mg/mL stock solution of the this compound isomer mixture in the mobile phase A.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).
-
Store all standard solutions at -20°C to prevent degradation.
Sample Preparation
Biological samples (e.g., cell lysates, tissue homogenates) must be processed to extract the acyl-CoA esters. A common method involves perchloric acid extraction followed by solid-phase extraction (SPE) for cleanup and concentration.
-
Homogenize the biological sample in cold 1 M perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Apply the neutralized extract to a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoA esters with a methanol/water mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in mobile phase A.
HPLC Method
-
Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.5 mL/min for at least 30 minutes.
-
Set the column oven temperature to 25°C.
-
Set the UV detector to monitor absorbance at 260 nm.
-
Inject 10 µL of the standard mixture or prepared sample.
-
Run a linear gradient elution as described in the data table below.
-
After each run, re-equilibrate the column to the initial conditions.
Data Presentation
The following table summarizes the hypothetical quantitative data for the separation of two diastereomers of this compound under optimized HPLC conditions.
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| Diastereomer 1 | 15.2 | 125,800 | - |
| Diastereoteromer 2 | 16.5 | 130,200 | 1.8 |
Mandatory Visualizations
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Kinetics Using 3-Oxo-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-11-methyldodecanoyl-CoA is a specialized substrate analogue for investigating the kinetics of enzymes involved in fatty acid metabolism, particularly those that handle branched-chain fatty acids. Its unique structure, featuring a methyl branch far from the reactive thioester group, allows for the detailed characterization of enzyme active sites and the impact of distal alkyl branches on substrate binding and turnover. These application notes provide detailed protocols for studying the kinetics of two key enzyme classes that interact with this substrate: 3-oxoacyl-CoA thiolases and acyl-CoA dehydrogenases. Additionally, we explore a relevant signaling pathway that can be modulated by metabolites of branched-chain fatty acids.
Enzymatic Reactions of Interest
This compound is primarily a substrate for enzymes of the β-oxidation pathway. The two main reactions that can be studied are:
-
Thiolytic Cleavage by 3-Oxoacyl-CoA Thiolase (EC 2.3.1.16): This enzyme catalyzes the final step of the β-oxidation cycle, cleaving the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.
-
Dehydrogenation by Acyl-CoA Dehydrogenase (ACAD) (EC 1.3.8.x): While ACADs typically act on acyl-CoAs, some isoforms may exhibit activity towards 3-oxoacyl-CoAs, or more commonly, on the product of the thiolase reaction, 11-methyldodecanoyl-CoA.
Quantitative Data Presentation
Table 1: Kinetic Parameters of Peroxisomal 3-Oxoacyl-CoA Thiolases with Various Substrates
| Substrate | Enzyme | Km (µM) | Vmax (U/mg) |
| 3-Oxodecanoyl-CoA | Thiolase A | 5 | 135 |
| 3-Oxopalmitoyl-CoA | Thiolase A | 7 | 108 |
| 3-Oxo-2-methylpalmitoyl-CoA | SCP-2/thiolase | 25 | 25 |
Data adapted from a study on rat liver peroxisomal thiolases.[1]
Table 2: Apparent Kinetic Constants of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | Km (µM) | Vmax (U/mg) |
| Octanoyl-CoA | 25-50 | Not Reported |
| 3-Phenylpropionyl-CoA | ~30 | Not Reported |
Data is for illustrative purposes and can vary based on the specific enzyme and assay conditions.[2]
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity
This assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-oxoacyl-CoA substrate.
Materials:
-
Purified 3-oxoacyl-CoA thiolase
-
This compound stock solution (in appropriate buffer)
-
Coenzyme A (CoA) solution
-
Tris-HCl buffer (pH 8.0)
-
UV/Vis spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and Coenzyme A.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Add the this compound substrate to the cuvette and mix.
-
Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase.
-
Immediately monitor the decrease in absorbance at 303 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, repeat the assay with varying concentrations of this compound.
Protocol 2: Continuous Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This assay uses an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is reduced by the FAD cofactor of the enzyme, leading to a measurable change in absorbance.
Materials:
-
Purified Acyl-CoA Dehydrogenase (e.g., MCAD or a branched-chain specific ACAD)
-
This compound or its potential metabolic product, 11-methyldodecanoyl-CoA
-
Ferricenium hexafluorophosphate solution
-
HEPES or phosphate (B84403) buffer (pH 7.5)
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer and ferricenium hexafluorophosphate.
-
Equilibrate to the desired temperature.
-
Add the acyl-CoA substrate to the mixture.
-
Initiate the reaction by adding the purified acyl-CoA dehydrogenase.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm for ferricenium reduction) over time.
-
Calculate the initial reaction rate from the linear phase of the curve.
-
Vary the substrate concentration to determine the kinetic parameters.
Signaling Pathway and Experimental Workflow Visualization
Branched-Chain Fatty Acid Metabolism and PPARα Signaling
Metabolites of branched-chain fatty acids, such as 11-methyldodecanoic acid derived from this compound, can act as signaling molecules. One key pathway they can influence is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling cascade. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[3][4][5]
Caption: PPARα signaling pathway activated by branched-chain fatty acids.
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram outlines the logical steps for a comprehensive kinetic study using this compound.
References
- 1. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Tracing the Metabolic Fate of ¹³C-Labeled 3-Oxo-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating the metabolic fate of molecules within complex biological systems. The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), in conjunction with mass spectrometry, allows for the precise tracking of atoms as they are incorporated into downstream metabolites. This application note provides a detailed experimental workflow for tracing the metabolism of ¹³C-labeled 3-Oxo-11-methyldodecanoyl-CoA, a branched-chain 3-oxoacyl-CoA. Understanding the metabolism of such molecules is critical for research in fatty acid oxidation, metabolic disorders, and drug development, where branched-chain fatty acids can play significant roles in cellular energetics and signaling.
This compound is an intermediate in the degradation of branched-chain fatty acids. Its metabolism is expected to proceed via the β-oxidation pathway, with modifications to accommodate the methyl branch. The initial and key step in its breakdown is the thiolytic cleavage catalyzed by a 3-oxoacyl-CoA thiolase. Peroxisomal SCP-2/thiolase has been shown to be active on 2-methyl-branched 3-oxoacyl-CoAs, suggesting its involvement in the degradation of other branched-chain acyl-CoAs.[1] The anticipated products of this cleavage are a shortened branched-chain acyl-CoA and a small acyl-CoA molecule, which then enter central carbon metabolism. By tracing the incorporation of the ¹³C label from this compound into these and subsequent metabolites, researchers can map its metabolic pathway and quantify its contribution to various metabolic pools.
Signaling and Metabolic Pathways
The metabolic pathway of this compound is primarily linked to fatty acid β-oxidation. The core process involves the enzymatic cleavage of the 3-oxoacyl-CoA. Given the structure of this compound, the initial thiolytic cleavage by a 3-oxoacyl-CoA thiolase is expected to yield acetyl-CoA and 9-methyldecanoyl-CoA. The resulting 9-methyldecanoyl-CoA would then undergo further rounds of β-oxidation until it is completely broken down into smaller acyl-CoA units, such as acetyl-CoA and potentially propionyl-CoA, depending on the eventual position of the methyl group. These products then feed into the tricarboxylic acid (TCA) cycle for energy production or are utilized in biosynthetic pathways.
Caption: Predicted metabolic fate of ¹³C-3-Oxo-11-methyldodecanoyl-CoA.
Experimental Workflow
The general experimental workflow for tracing ¹³C-labeled this compound involves several key stages, from cell culture and labeling to metabolite extraction and analysis by liquid chromatography-mass spectrometry (LC-MS).
Caption: General experimental workflow for tracing ¹³C-labeled this compound.
Protocols
Protocol 1: Cell Culture and Labeling
Objective: To label cultured cells with ¹³C-3-Oxo-11-methyldodecanoyl-CoA to trace its metabolic fate.
Materials:
-
Cell line of interest (e.g., HepG2, primary hepatocytes, or fibroblasts)
-
Complete cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
¹³C-labeled this compound
-
6-well or 10-cm cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates or 10-cm dishes and grow them in complete culture medium until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-3-Oxo-11-methyldodecanoyl-CoA complexed with fatty acid-free BSA. The molar ratio of the acyl-CoA to BSA should be optimized, but a starting point of 2:1 to 4:1 is recommended.
-
Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dialyzed FBS and the ¹³C-3-Oxo-11-methyldodecanoyl-CoA-BSA complex to the desired final concentration (e.g., 10-100 µM).
-
-
Labeling:
-
Aspirate the standard culture medium from the cells and wash the cells twice with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into downstream metabolites.
-
Protocol 2: Metabolite Extraction
Objective: To extract intracellular metabolites for subsequent LC-MS analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C Methanol (B129727) (80% v/v)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (refrigerated)
Procedure:
-
Quenching and Washing:
-
Place the culture plates on ice.
-
Aspirate the labeling medium and immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.
-
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolism.
-
Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar and lipid metabolites, to a new microcentrifuge tube.
-
The extracts can be stored at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
Objective: To separate and quantify ¹³C-labeled acyl-CoAs and other downstream metabolites.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., a high-resolution mass spectrometer like a Q-Exactive or a triple quadrupole mass spectrometer)
-
C18 reversed-phase LC column
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetonitrile
-
Metabolite standards (for retention time and fragmentation pattern confirmation)
Procedure:
-
LC Separation:
-
Inject the metabolite extract onto the C18 column.
-
Use a gradient elution to separate the metabolites. A typical gradient might start with a low percentage of mobile phase B, which is then gradually increased to elute more hydrophobic compounds like acyl-CoAs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in a positive or negative ion mode, depending on the analytes of interest. Acyl-CoAs are often analyzed in positive ion mode.
-
Acquire data using a full scan mode to identify all potential labeled species and a targeted MS/MS (or parallel reaction monitoring, PRM) mode to confirm and quantify specific metabolites. .
-
-
Data Acquisition:
-
Monitor the mass-to-charge ratio (m/z) for the unlabeled (M+0) and all possible ¹³C-labeled isotopologues (M+1, M+2, etc.) of the target metabolites.
-
For this compound, the number of carbons is 13 (dodecanoyl chain) + 2 (from CoA precursor) = 15 in the acyl chain. If uniformly labeled, one would look for M+15. The expected cleavage products would have a subset of these labels.
-
Data Presentation
The quantitative data from a ¹³C-tracing experiment should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting the isotopic enrichment of key metabolites at different time points.
| Metabolite | Time Point | % Enrichment (M+n) | Fold Change vs. Control |
| Precursor | |||
| This compound | 1h | 99.5 ± 0.2 | - |
| 8h | 99.6 ± 0.1 | - | |
| β-Oxidation Intermediates | |||
| 9-Methyldecanoyl-CoA | 1h | 45.3 ± 3.1 | 45.3 |
| 8h | 85.2 ± 5.6 | 85.2 | |
| Acetyl-CoA | 1h | 10.2 ± 1.5 | 10.2 |
| 8h | 35.7 ± 4.2 | 35.7 | |
| Propionyl-CoA | 1h | 5.1 ± 0.8 | 5.1 |
| 8h | 20.4 ± 2.3 | 20.4 | |
| TCA Cycle Intermediates | |||
| Citrate | 1h | 8.5 ± 1.1 | 8.5 |
| 8h | 28.9 ± 3.5 | 28.9 | |
| Succinyl-CoA | 1h | 4.2 ± 0.6 | 4.2 |
| 8h | 18.1 ± 2.1 | 18.1 | |
| Malate | 1h | 6.7 ± 0.9 | 6.7 |
| 8h | 25.3 ± 2.9 | 25.3 |
Note: The data presented in this table is hypothetical and serves as an illustration. The actual enrichment will depend on the specific experimental conditions, cell type, and the position of the ¹³C label in the precursor molecule. "M+n" refers to the isotopologue with 'n' ¹³C atoms incorporated. The fold change is calculated relative to the natural abundance of the M+n isotopologue in unlabeled control cells.
References
Application Notes and Protocols for Determining the Bioactivity of 3-Oxo-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-11-methyldodecanoyl-CoA is a branched-chain fatty acyl-CoA derivative. While the precise biological functions of this specific molecule are not extensively documented, its structure suggests a potential role in cellular metabolism and signaling, similar to other fatty acyl-CoA molecules. Fatty acyl-CoAs are central players in energy metabolism, serving as intermediates in beta-oxidation and as building blocks for complex lipids.[1][2] They can also act as signaling molecules, modulating the activity of nuclear receptors and other cellular proteins. Dysregulation of fatty acyl-CoA metabolism has been implicated in a variety of metabolic diseases, including obesity, diabetes, and cardiovascular disease.[3][4]
These application notes provide a comprehensive guide for researchers to investigate the bioactivity of this compound using a panel of cell-based assays. The described protocols will enable the characterization of its effects on cellular metabolism, lipid accumulation, cell viability, and the activation of key signaling pathways.
Assessment of Metabolic Effects
A primary role of fatty acyl-CoAs is their involvement in cellular energy production through mitochondrial beta-oxidation.[1][2] The following assays are designed to determine if this compound can be utilized as an energy source or if it modulates cellular respiration.
Oxygen Consumption Rate (OCR) Assay
This protocol measures the rate at which cells consume oxygen, a key indicator of mitochondrial respiration.
Experimental Protocol:
-
Cell Culture: Plate metabolically active cells (e.g., HepG2, C2C12 myotubes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in Seahorse XF DMEM medium to final working concentrations.
-
Assay Procedure:
-
Wash the cells with Seahorse XF DMEM medium.
-
Add the prepared this compound solutions to the appropriate wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
-
Data Analysis: Measure the OCR at baseline and after each injection. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Presentation:
| Treatment Group | Basal OCR (pmol/min) | ATP-linked OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) | ||||
| Positive Control (e.g., Palmitate-BSA) |
Workflow Diagram:
ATP Production Assay
This assay quantifies the total cellular ATP content, providing a direct measure of energy status.
Experimental Protocol:
-
Cell Culture: Plate cells in a 96-well white, clear-bottom plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Assay Procedure:
-
Use a commercial ATP luminescence-based assay kit.
-
Lyse the cells according to the manufacturer's protocol.
-
Add the luciferase-luciferin reagent to the cell lysates.
-
-
Data Analysis: Measure the luminescence using a plate reader. Generate a standard curve with known ATP concentrations to calculate the ATP concentration in the samples.
Data Presentation:
| Treatment Group | Luminescence (RLU) | ATP Concentration (µM) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control (e.g., Glucose) |
Assessment of Lipid Accumulation
Fatty acyl-CoAs are precursors for the synthesis of triglycerides and other lipids. These assays will determine if this compound contributes to intracellular lipid accumulation.
Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
Experimental Protocol:
-
Cell Culture and Treatment: Plate adipogenic cells (e.g., 3T3-L1) or hepatocytes (e.g., HepG2) on coverslips in a 24-well plate. Treat with this compound for 48-72 hours.
-
Staining Procedure:
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
-
Quantification:
-
Visualize and capture images using a microscope.
-
For quantitative analysis, elute the dye from the stained cells with 100% isopropanol and measure the absorbance at 510 nm.
-
Data Presentation:
| Treatment Group | Absorbance (510 nm) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control (e.g., Oleic Acid) |
Assessment of Cell Viability and Proliferation
It is crucial to determine if this compound exhibits any cytotoxic effects or influences cell proliferation.
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assay Procedure:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Express the results as a percentage of the vehicle-treated control.
Data Presentation:
| Treatment Group | Absorbance (570 nm) | % Viability vs. Control |
| Vehicle Control | 100 | |
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) | ||
| Positive Control (e.g., Doxorubicin) |
Investigation of Signaling Pathway Activation
Fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate genes involved in lipid metabolism and inflammation.
PPAR Luciferase Reporter Assay
This assay determines if this compound can activate PPARs.
Experimental Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPAR expression vector (PPARα, PPARγ, or PPARδ), a luciferase reporter plasmid containing PPAR response elements (PPREs), and a Renilla luciferase control vector.
-
Treatment: After 24 hours, treat the transfected cells with this compound or known PPAR agonists (e.g., rosiglitazone (B1679542) for PPARγ) for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Data Presentation:
| Treatment Group | Normalized Luciferase Activity (Fold Induction) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control (e.g., Rosiglitazone) |
Signaling Pathway Diagram:
Assessment of Inflammatory Response
Chronic low-grade inflammation is often associated with metabolic disorders. This assay will investigate if this compound modulates inflammatory signaling.
NF-κB Reporter Assay
The NF-κB signaling pathway is a key regulator of inflammation.
Experimental Protocol:
-
Cell Transfection: Transfect cells (e.g., RAW 264.7 macrophages) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control vector.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and perform a dual-luciferase assay.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Data Presentation:
| Treatment Group | Normalized Luciferase Activity (Fold Induction) |
| Vehicle Control | 1.0 |
| LPS | |
| This compound + LPS | |
| Positive Control (e.g., NF-κB inhibitor) + LPS |
Logical Relationship Diagram:
Disclaimer
These protocols provide a general framework. Optimization of cell types, compound concentrations, and incubation times may be necessary for specific experimental conditions. All research should be conducted in accordance with institutional guidelines and safety procedures.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Oxodecanoyl-CoA (HMDB0003939) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 3-Oxo-11-methyldodecanoyl-CoA in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of 3-Oxo-11-methyldodecanoyl-CoA in solution. Our goal is to equip researchers with the knowledge to minimize degradation and ensure the integrity of this critical molecule in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C in a tightly sealed container. For solutions, use a slightly acidic buffer (pH 4.0-6.0) and store in frozen aliquots to minimize freeze-thaw cycles.2. Assess Solution Stability: Perform a stability study by analyzing the concentration of the compound over time using a validated analytical method (e.g., LC-MS/MS).3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use. |
| Precipitation observed in the solution upon thawing or during an experiment. | The concentration of this compound exceeds its solubility in the chosen solvent or buffer. Long-chain acyl-CoAs can form micelles and have limited aqueous solubility. | 1. Solvent/Buffer Optimization: Consider using a buffer containing a low percentage of an organic solvent (e.g., ethanol, DMSO) to improve solubility. However, verify solvent compatibility with your experimental system.2. Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) with agitation to aid in redissolving the compound. Avoid excessive heat, which can accelerate degradation.3. Sonication: Use a bath sonicator for a short duration to help break up precipitates. |
| Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation products are forming. Common degradation pathways include hydrolysis of the thioester bond and potential reactions involving the 3-oxo group. | 1. Characterize Degradants: If possible, use mass spectrometry to identify the degradation products. This can provide insights into the degradation mechanism (e.g., hydrolysis to Coenzyme A and 3-oxo-11-methyldodecanoic acid).2. Optimize pH: The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH. Maintain a slightly acidic pH (4.0-6.0) for your solutions.3. Minimize Exposure to Nucleophiles: Avoid buffers containing primary amines (e.g., Tris) at higher pH, as they can react with the thioester. Consider using buffers like MES or PIPES. |
| Variability between different batches or lots of the compound. | Differences in purity or the presence of impurities that may catalyze degradation. | 1. Quality Control: Always obtain a certificate of analysis for each new batch and verify its purity.2. Standardization: Qualify each new batch in your specific assay to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound are:
-
Hydrolysis of the Thioester Bond: This is a common degradation route for all acyl-CoA molecules, yielding Coenzyme A and the corresponding carboxylic acid (3-oxo-11-methyldodecanoic acid). This reaction is catalyzed by both acid and base, with the rate generally increasing with pH.
-
Reactions involving the β-keto group: The 3-oxo (or β-keto) group makes the molecule susceptible to other reactions, such as nucleophilic attack or potentially decarboxylation under certain conditions, especially with heating.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C or below. If it is necessary to prepare a stock solution, it is recommended to dissolve the compound in a slightly acidic buffer (pH 4.0-6.0) at a concentration that ensures complete solubilization. The stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of the thioester bond in acyl-CoA molecules is highly pH-dependent. Thioesters are more stable in acidic conditions and their rate of hydrolysis increases significantly at neutral and, particularly, at alkaline pH. Therefore, maintaining a pH between 4.0 and 6.0 is recommended for aqueous solutions.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: While the primary degradation pathway is hydrolysis, oxidative damage can also occur, particularly at the sulfur atom of the thioester bond. The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol may offer some protection against oxidation, especially during long-term storage. However, their effectiveness against hydrolysis is limited. It is crucial to ensure the chosen antioxidant is compatible with your experimental system.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-performance liquid chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) are the preferred methods for monitoring the stability of this compound. These techniques can separate the intact molecule from its degradation products and allow for accurate quantification.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Buffer components (e.g., potassium phosphate, citric acid) to prepare a 50 mM buffer at pH 5.0.
-
Sterile, low-binding microcentrifuge tubes.
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Prepare a 50 mM buffer solution (e.g., potassium phosphate) and adjust the pH to 5.0.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the pH 5.0 buffer to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex gently until the solid is completely dissolved. If solubility is an issue, brief, gentle warming (to 37°C) or bath sonication can be applied.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
-
Protocol 2: Assessment of this compound Stability by LC-MS/MS
-
Objective: To determine the degradation rate of this compound under specific storage conditions (e.g., different buffers, pH, temperatures).
-
Materials:
-
Stock solution of this compound.
-
Test buffers at various pH values (e.g., pH 4.0, 7.4, 8.5).
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS system.
-
-
Procedure:
-
Dilute the stock solution of this compound into the different test buffers to a final working concentration.
-
At time zero (t=0), immediately take an aliquot from each test solution, quench the reaction by adding an equal volume of cold acetonitrile, and store at -80°C until analysis.
-
Incubate the remaining test solutions at their respective temperatures.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots, quench them as in step 2, and store them at -80°C.
-
After collecting all time points, analyze the samples by LC-MS/MS.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution. A common mobile phase system is:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor the degradation by observing the decrease in the parent ion of this compound and the increase in the ion corresponding to Coenzyme A. A neutral loss scan of 507 Da is characteristic of the fragmentation of acyl-CoAs.
-
-
Data Analysis: Plot the concentration of intact this compound versus time for each condition. From this data, you can calculate the degradation rate and half-life.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (1 mM) at 25°C
| Buffer (50 mM) | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| Potassium Phosphate | 5.0 | 95% | 88% |
| HEPES | 7.4 | 65% | 40% |
| Tris-HCl | 8.5 | 30% | <10% |
Table 2: Hypothetical Effect of Temperature on the Stability of this compound (1 mM) in pH 7.4 Buffer
| Temperature | % Remaining after 8 hours | Half-life (approx.) |
| 4°C | 92% | ~48 hours |
| 25°C | 65% | ~12 hours |
| 37°C | 45% | ~6 hours |
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
troubleshooting peak tailing for 3-Oxo-11-methyldodecanoyl-CoA in HPLC
Technical Support Center: 3-Oxo-11-methyldodecanoyl-CoA Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of peak tailing in the HPLC analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of peak tailing for a complex molecule like this compound?
Peak tailing for this compound typically stems from multiple retention mechanisms occurring simultaneously. The most common causes are:
-
Secondary Silanol (B1196071) Interactions: The Coenzyme A moiety of your analyte contains a basic adenine (B156593) group and acidic phosphate (B84403) groups. The basic amine functions can interact strongly with ionized, acidic silanol groups (Si-O⁻) that are present on the surface of silica-based columns.[1][2] This secondary ionic interaction is a major cause of peak tailing.[2]
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the column's surface silanol groups. An inappropriate pH can significantly increase the likelihood of secondary interactions.[3]
-
Column Issues: Degradation of the column packing bed, the formation of a void at the column inlet, or a partially blocked inlet frit can distort the sample path and cause tailing for all peaks.[1][4]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1][5]
-
Instrumental Effects: Extra-column volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[5][6]
Q2: I suspect my column is the problem. How can I confirm this and what type of column is best?
If you observe tailing for all peaks in your chromatogram, it often points to a physical problem with the column.[4]
Troubleshooting Steps:
-
Reverse Flush: Check the column's manual to see if it can be reverse-flushed. Flushing the column in the reverse direction with a strong solvent can sometimes dislodge particulates from the inlet frit.[4]
-
Replace Guard Column: If you are using a guard column, replace it with a new one and see if the peak shape improves.[7]
-
Substitute Column: The most definitive way to check for a column problem is to replace the analytical column with a new one of the same type.[1]
Column Recommendations:
-
Use High-Purity, End-capped Columns: Modern, high-purity silica (B1680970) columns (Type B) have a much lower content of metal impurities and active silanols.[8] "End-capped" columns have had most of their residual silanol groups chemically deactivated, which significantly reduces secondary interactions and improves peak shape for basic compounds.[1]
-
Consider C8 Columns: While C18 columns are common, a C8 column is slightly less hydrophobic. For some long-chain acyl-CoAs, this can lead to improved peak shape and faster analysis times.[9]
Q3: How can I optimize my mobile phase to reduce peak tailing for this compound?
Mobile phase optimization, particularly pH control, is critical. Given the mixed acidic and basic nature of your analyte, two primary pH strategies can be effective:
-
Low pH Strategy (pH 2.5 - 3.0): At a low pH, the surface silanol groups on the column are protonated (Si-OH) and neutral, which minimizes their interaction with the positively charged adenine group of your analyte.[10][11] This is a very common approach to reduce tailing for basic compounds.
-
High pH Strategy (pH ~10.5): This approach has been successfully used for separating long-chain acyl-CoAs.[12] At high pH, both the surface silanols (Si-O⁻) and the analyte's phosphate groups are deprotonated and negatively charged. The resulting electrostatic repulsion between the analyte and the stationary phase can prevent secondary interactions and lead to excellent peak symmetry.
Additional Mobile Phase Tips:
-
Buffer Strength: Use an adequate buffer concentration (typically 20-50 mM) to control the pH precisely and help mask residual silanol activity.[1][5]
-
Fresh Mobile Phase: Prepare your mobile phase fresh daily. The pH of aqueous mobile phases can change over time due to the absorption of atmospheric CO₂.[11]
Q4: Could my sample preparation or injection parameters be causing the tailing?
Yes, sample-related issues are a frequent cause of poor peak shape.
-
Column Overload: If peak tailing worsens as you increase the sample concentration, you are likely overloading the column.[5]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[5]
Q5: What instrumental factors can contribute to peak tailing?
"Extra-column band broadening" refers to any contribution to peak broadening that occurs outside of the column itself.
-
Connecting Tubing: The tubing connecting the autosampler to the column and the column to the detector can be a significant source of band broadening.
-
Improper Fittings: Ensure that all fittings, especially at the column inlet and outlet, are correctly seated to avoid dead volume.[7]
-
Detector Settings: A large detector cell volume or a slow data acquisition rate (time constant) can also contribute to peak tailing. Check the manufacturer's recommendations for your flow rate.[5]
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow and the chemical interactions responsible for peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Secondary interaction causing peak tailing.
Quantitative Data Summary
This table summarizes potential mobile phase adjustments and their expected impact on the USP Tailing Factor (Asymmetry Factor). A value of 1.0 is a perfectly symmetrical peak, with values > 1.2 indicating significant tailing.
| Condition ID | Mobile Phase Condition | Expected Tailing Factor (Tf) | Rationale |
| A (Problem) | pH 7.0, 10 mM Phosphate Buffer | > 2.0 | At neutral pH, surface silanols are ionized, leading to strong secondary interactions with the analyte.[1][2] |
| B (Optimized) | pH 2.7, 50 mM Phosphate Buffer | 1.1 - 1.3 | Low pH neutralizes surface silanols, preventing ionic interactions with the basic adenine group.[2][11] |
| C (Optimized) | pH 10.5, 15 mM Ammonium Hydroxide | 1.0 - 1.2 | Analyte and surface are both negatively charged, leading to ionic repulsion that improves peak shape.[12] |
| D (Optimized) | Condition B or C + New, High-Purity End-Capped Column | 1.0 - 1.2 | A high-quality column has fewer active sites available for unwanted secondary interactions. |
Recommended Experimental Protocol
This protocol is designed as a starting point to minimize peak tailing for this compound, based on methods proven effective for similar long-chain acyl-CoAs.[9][12]
1. HPLC System & Column
-
HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, and UV or Mass Spectrometer detector.
-
Column: High-purity, end-capped C8, 2.1 x 150 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C
2. Mobile Phase
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water. Adjust pH to 10.5 if necessary.
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.
-
Degassing: Degas both mobile phases thoroughly before use.
3. Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Sample Diluent: Prepare sample in a 80:20 mixture of Mobile Phase A:Mobile Phase B.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 3.0 | 45 |
| 3.2 | 65 |
| 4.2 | 65 |
| 4.5 | 20 |
| 6.0 | 20 |
4. Detector
-
UV Detector: Monitor at 260 nm (for the adenine moiety of Coenzyme A).
-
Mass Spectrometer: Use ESI in positive mode if available for higher selectivity and sensitivity.[9]
5. System Suitability
-
Tailing Factor: Aim for a tailing factor between 0.9 and 1.3.
-
Reproducibility: Ensure retention time and peak area are consistent over multiple injections (%RSD < 2%).
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
optimizing sample preparation for 3-Oxo-11-methyldodecanoyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of 3-Oxo-11-methyldodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the analysis of this compound?
The main challenges in analyzing this compound and other acyl-CoAs stem from their inherent instability and low abundance in biological matrices. The thioester bond is susceptible to both enzymatic and chemical hydrolysis. Additionally, matrix effects from endogenous components in tissue samples can interfere with ionization in the mass spectrometer, leading to inaccurate quantification.
Q2: What is the optimal pH and temperature for sample preparation to ensure the stability of this compound?
To minimize degradation, it is crucial to maintain a slightly acidic pH, typically between 4.5 and 6.0, throughout the sample preparation process. Stability significantly decreases in alkaline conditions (pH > 8), where the thioester bond is prone to hydrolysis. All steps, including homogenization, extraction, and centrifugation, should be performed on ice or at 4°C to reduce enzymatic activity and thermal degradation.
Q3: What type of internal standard is recommended for the quantitative analysis of this compound?
The gold standard for quantitative analysis is a stable isotope-labeled internal standard of this compound. However, if this is not commercially available, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not naturally abundant in most biological systems and will behave similarly during extraction and ionization.
Q4: Which sample extraction method is most suitable for this compound?
Both protein precipitation and solid-phase extraction (SPE) are effective methods.
-
Protein Precipitation: This is a simpler and faster method. A common approach involves using an ice-cold solution of 5-sulfosalicylic acid (SSA) to precipitate proteins and simultaneously extract the more polar acyl-CoAs into the supernatant.
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by removing more interfering matrix components. Reversed-phase (C18) or mixed-mode SPE cartridges can be used. SPE is particularly recommended when high sensitivity is required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal or Poor Recovery | Analyte Degradation: Enzymatic or chemical hydrolysis of the thioester bond. | - Ensure all sample preparation steps are performed on ice or at 4°C.- Use a slightly acidic extraction buffer (pH 4.5-6.0).- Immediately quench enzymatic activity upon sample collection/homogenization. |
| Inefficient Extraction: The chosen solvent or method is not optimal for this compound. | - For protein precipitation, ensure thorough vortexing and sufficient incubation time.- For SPE, optimize the conditioning, loading, washing, and elution steps. Consider trying a different sorbent type (e.g., mixed-mode instead of C18). | |
| Matrix Effects: Co-eluting matrix components are suppressing the ionization of the analyte. | - Dilute the sample extract before injection.- Optimize the chromatographic separation to separate the analyte from interfering compounds.- Use a more rigorous cleanup method like SPE. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary Interactions with Column: The analyte is interacting with active sites on the column. | - Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase.- Use a column with end-capping to reduce silanol (B1196071) interactions. |
| Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal. | - Adjust the pH of the aqueous mobile phase.- Optimize the gradient to ensure a sharper elution of the analyte. | |
| Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. | |
| High Background Noise | Contaminated Solvents or Vials: Impurities in the solvents or leaching from plasticware. | - Use high-purity, LC-MS grade solvents.- Use glass or certified low-binding polypropylene (B1209903) vials. |
| Carryover from Previous Injections: The analyte is adsorbing to parts of the LC-MS system. | - Implement a needle wash with a strong organic solvent between injections.- Inject a blank solvent run after a high-concentration sample. | |
| Inconsistent Results | Variability in Sample Preparation: Inconsistent timing, temperatures, or volumes during extraction. | - Standardize the entire sample preparation protocol and ensure consistency between samples.- Use an automated liquid handler for more precise and repeatable liquid transfers. |
| Instrument Instability: Fluctuations in the LC pump pressure or MS detector sensitivity. | - Perform regular instrument maintenance and calibration.- Monitor system suitability by injecting a standard at the beginning, middle, and end of each batch. |
Experimental Protocols
Protocol 1: Protein Precipitation for Extraction of this compound from Tissue
This protocol is a rapid method for extracting this compound from tissue samples.
Materials:
-
Tissue sample (e.g., liver, heart)
-
Ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) in water containing the internal standard (e.g., heptadecanoyl-CoA at 1 µM)
-
Homogenizer
-
Microcentrifuge
-
LC-MS grade water and acetonitrile (B52724)
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 500 µL of ice-cold 10% SSA solution containing the internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extract
This protocol is for cleaning up the tissue extract obtained from protein precipitation for higher sensitivity analysis. A reversed-phase C18 SPE cartridge is used here.
Materials:
-
Supernatant from Protocol 1
-
C18 SPE cartridge (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
0.1% Formic acid in water and acetonitrile
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy | To be optimized for the specific instrument |
Table 2: Illustrative Recovery and Reproducibility Data
| Extraction Method | Analyte | Mean Recovery (%) | RSD (%) (n=6) |
| Protein Precipitation | This compound | 85.2 | 8.5 |
| Solid-Phase Extraction | This compound | 92.7 | 5.1 |
Note: These are illustrative values and actual results may vary depending on the matrix and experimental conditions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
Caption: Fatty Acid Beta-Oxidation Pathway.
Technical Support Center: Enhancing the Resolution of 3-Oxo-11-methyldodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3-Oxo-11-methyldodecanoyl-CoA from similar lipids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other lipids?
A1: The primary challenges stem from the structural similarities between this compound and other lipids, particularly its isomers (e.g., other methyl-branched or straight-chain acyl-CoAs of similar chain length) and isobaric species. These similarities lead to co-elution and poor resolution in chromatographic separations.
Q2: Which chromatographic techniques are most suitable for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly used techniques.[1][2] RP-HPLC separates lipids based on their hydrophobicity, while LC-MS/MS provides high selectivity and sensitivity, allowing for the differentiation of compounds with the same mass-to-charge ratio based on their fragmentation patterns.
Q3: What type of HPLC column is recommended?
A3: C18 columns are widely used and effective for the separation of acyl-CoAs.[3] For particularly challenging separations of isomers, specialty columns such as those with charged surface hybrid (CSH) technology or chiral stationary phases may offer enhanced resolution.
Q4: How critical is the mobile phase composition?
A4: The mobile phase composition is a critical factor influencing selectivity and resolution. A gradient elution using acetonitrile (B52724) and water, often with modifiers like formic acid or ammonium (B1175870) hydroxide (B78521), is typically employed. The choice of modifier and the gradient profile must be carefully optimized for the specific separation.
Q5: Can temperature be used to improve resolution?
A5: Yes, column temperature is a crucial parameter. In reversed-phase HPLC, lower temperatures generally lead to better separation of structurally similar lipids, although this can increase backpressure. The optimal temperature should be determined empirically for each specific method.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of this compound and Similar Lipids
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase may not have sufficient selectivity for the analytes.
-
Suboptimal Mobile Phase: The mobile phase composition, including modifiers and pH, may not be ideal for resolving the target compounds.
-
Inadequate Gradient Profile: The gradient slope may be too steep, not allowing enough time for separation.
-
Incorrect Column Temperature: The temperature may not be optimal for achieving the best selectivity.
Troubleshooting Steps:
-
Column Selection:
-
If using a standard C18 column, consider a high-resolution C18 phase with a smaller particle size (e.g., sub-2 µm).
-
For isomeric separation, evaluate a column with a different selectivity, such as a phenyl-hexyl or a CSH C18 column.
-
-
Mobile Phase Optimization:
-
Modifier Adjustment: Vary the concentration of formic acid or ammonium hydroxide in the mobile phase to alter the ionization of the analytes and their interaction with the stationary phase.
-
Solvent Composition: Experiment with different organic solvents, such as methanol (B129727) in place of or in addition to acetonitrile.
-
-
Gradient Optimization:
-
Decrease the gradient slope (i.e., make it shallower) to increase the separation time between closely eluting peaks.
-
Incorporate an isocratic hold at a specific mobile phase composition where the critical separation occurs.
-
-
Temperature Adjustment:
-
Systematically evaluate a range of column temperatures (e.g., from 25°C to 40°C) to find the optimal point for resolution.
-
Issue 2: Peak Tailing or Asymmetric Peak Shape
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause tailing.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound.
-
Sample Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.
-
Column Washing and Regeneration: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced.
Data Presentation
The following tables provide illustrative data for the separation of this compound from a structurally similar straight-chain isomer, 3-Oxododecanoyl-CoA, under different chromatographic conditions. Please note that this data is representative and actual results may vary.
Table 1: Comparison of HPLC Columns for Resolution of 3-Oxo-Acyl-CoA Isomers
| Column Type | Particle Size (µm) | Mobile Phase Gradient | Temperature (°C) | Retention Time (min) - 3-Oxododecanoyl-CoA | Retention Time (min) - this compound | Resolution (Rs) |
| Standard C18 | 3.5 | 40-95% Acetonitrile w/ 0.1% Formic Acid | 30 | 12.5 | 12.8 | 1.2 |
| CSH C18 | 1.7 | 40-95% Acetonitrile w/ 0.1% Formic Acid | 30 | 10.2 | 10.7 | 2.1 |
| Phenyl-Hexyl | 2.7 | 40-95% Acetonitrile w/ 0.1% Formic Acid | 30 | 11.8 | 12.4 | 1.8 |
Table 2: Effect of Mobile Phase Modifier on Separation
| Column | Mobile Phase A | Mobile Phase B | Gradient | Temperature (°C) | Retention Time (min) - 3-Oxododecanoyl-CoA | Retention Time (min) - this compound | Resolution (Rs) |
| CSH C18 (1.7 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 40-95% B | 30 | 10.2 | 10.7 | 2.1 |
| CSH C18 (1.7 µm) | Water + 0.1% Acetic Acid | Acetonitrile + 0.1% Acetic Acid | 40-95% B | 30 | 10.5 | 10.9 | 1.7 |
| CSH C18 (1.7 µm) | 10mM Ammonium Acetate, pH 5 | Acetonitrile | 40-95% B | 30 | 9.8 | 10.4 | 2.0 |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound
This protocol is adapted from established methods for short-chain acyl-CoA analysis and is intended as a starting point for method development.
1. Sample Preparation (Protein Precipitation and Extraction)
-
For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize on ice.
-
Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid or 5-sulfosalicylic acid.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: CSH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-60% B
-
15-16 min: 60-95% B
-
16-18 min: 95% B
-
18-18.1 min: 95-2% B
-
18.1-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The MRM transitions should be optimized for this compound and any other target lipids. A common transition for acyl-CoAs is the neutral loss of the 5'-ADP moiety (507.3 m/z).
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
References
addressing matrix effects in the quantification of 3-Oxo-11-methyldodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Oxo-11-methyldodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges include:
-
Matrix Effects: Biological matrices are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[1][2] Phospholipids are major contributors to matrix effects in plasma samples.[2]
-
Low Endogenous Concentrations: Acyl-CoA species are often present at low physiological concentrations, requiring highly sensitive analytical methods.
-
Analyte Stability: The thioester bond in acyl-CoAs can be labile, necessitating careful sample handling and preparation to prevent degradation.
-
Lack of a Commercial Stable Isotope-Labeled Internal Standard: The absence of a commercially available stable isotope-labeled (SIL) internal standard for this compound complicates accurate quantification and correction for matrix effects and extraction variability.
Q2: What is the most common analytical technique for the quantification of acyl-CoAs?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and specificity.[3] It allows for the separation of the analyte from matrix components followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.
Q3: How can I minimize matrix effects in my assay?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4] For plasma samples, specific phospholipid removal techniques are highly effective.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. The use of a suitable analytical column and gradient elution is crucial.
-
Use of an Appropriate Internal Standard: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects.[2] While a SIL-IS is preferred, a structural analog can be used as an alternative if a SIL-IS is unavailable.
Q4: What type of internal standard should I use for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). However, this is not readily commercially available. As an alternative, a structurally similar acyl-CoA with a different chain length that is not endogenously present in the sample can be used. An odd-chain acyl-CoA, such as heptadecanoyl-CoA, is a common choice for this purpose.[5] It is important to validate that the chosen internal standard behaves similarly to the analyte during extraction and ionization.
Q5: What are the expected fragmentation patterns for this compound in MS/MS?
A5: In positive ion mode electrospray ionization (ESI+), acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da, corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[6] For 3-oxoacyl-CoAs in negative ion mode (ESI-), a fragment corresponding to the deprotonated Coenzyme A (m/z 766) can be observed, in addition to other common fragments.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Inappropriate analytical column. 2. Suboptimal mobile phase composition or pH. 3. Column degradation. 4. Interaction of the phosphate (B84403) groups with the LC system. | 1. Use a C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs. 2. Optimize the mobile phase. A common starting point is a gradient of acetonitrile (B52724) in an aqueous buffer containing ammonium (B1175870) hydroxide (B78521) to maintain a high pH. 3. Replace the analytical column. 4. Consider phosphate methylation as a derivatization strategy to improve peak shape and reduce analyte loss. |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient extraction from the biological matrix. 2. Significant ion suppression due to matrix effects. 3. Analyte degradation during sample preparation. 4. Suboptimal mass spectrometer settings. | 1. Evaluate and optimize the sample preparation method (e.g., try different protein precipitation solvents or SPE cartridges). 2. Incorporate a phospholipid removal step for plasma samples. Dilute the sample extract to reduce the concentration of interfering compounds. 3. Keep samples on ice or at 4°C throughout the preparation process. Minimize the time between sample collection and analysis. 4. Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific MRM transitions of the analyte. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Uncorrected matrix effects varying between samples. 3. Instability of the analyte in prepared samples. 4. LC-MS system instability. | 1. Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. 2. Use a suitable internal standard and ensure it is added to all samples at the beginning of the extraction process. 3. Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of the analyte under the chosen storage conditions. 4. Run system suitability tests to ensure the LC-MS system is performing consistently. |
| Inaccurate Quantification (Poor Accuracy) | 1. Lack of a suitable internal standard. 2. Calibration standards not matching the sample matrix. 3. Incorrect preparation of calibration standards. | 1. If a SIL-IS is not available, carefully validate the use of a structural analog internal standard, demonstrating similar extraction recovery and ionization response. 2. Prepare calibration standards in a matrix that closely mimics the biological sample matrix (matrix-matched calibration curve) to compensate for matrix effects. 3. Double-check all calculations and dilutions for the preparation of calibration standards. |
Experimental Protocols
Protocol 1: Sample Preparation for Quantification of this compound from Plasma
This protocol describes a protein precipitation method followed by phospholipid removal, a common and effective strategy for reducing matrix effects in plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN), LC-MS grade
-
Phospholipid removal plates or cartridges
-
Centrifuge capable of reaching 15,000 x g and 4°C
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to each sample.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to the wells of a phospholipid removal plate or the reservoir of a phospholipid removal cartridge.
-
Process the sample through the phospholipid removal device according to the manufacturer's instructions.
-
Collect the eluate, which is the cleaned sample extract.
-
Transfer the cleaned extract to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for the Analysis of this compound
This is a general LC-MS/MS method that can be adapted and optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte (this compound): The precursor ion will be the [M+H]⁺. The product ion will be determined by the neutral loss of 507.3 Da. The exact m/z values need to be determined by infusing a standard of the analyte.
-
Internal Standard (e.g., Heptadecanoyl-CoA): The precursor ion will be the [M+H]⁺. The product ion will be determined by the neutral loss of 507.3 Da.
-
-
Ion Source Parameters:
-
Spray Voltage: 3500 V
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Note: The MS parameters, especially collision energy and fragmentor voltage, should be optimized for each specific compound to achieve the best sensitivity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the impact of different sample preparation methods on the recovery and matrix effect for this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD, n=6) |
| Protein Precipitation (Acetonitrile) | 85.2 | 45.3 (Suppression) | 12.5 |
| Protein Precipitation + Phospholipid Removal | 92.7 | 91.8 (Minimal Effect) | 4.8 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75.6 | 68.1 (Suppression) | 9.7 |
| Solid-Phase Extraction (Mixed-Mode) | 95.1 | 98.2 (Minimal Effect) | 3.2 |
Data is for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualizations
References
- 1. LC-MS simultaneous profiling of acyl-CoA and acyl-carnitine in dynamic metabolic status [ouci.dntb.gov.ua]
- 2. Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 4. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Oxo-11-methyldodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic 3-Oxo-11-methyldodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing this compound?
A common and effective strategy involves a multi-step chemical synthesis. This typically begins with the preparation of the C12 fatty acid precursor, 10-methylundecanoic acid. This acid is then activated, often by conversion to its acyl chloride, and reacted with a malonic acid equivalent, such as Meldrum's acid, to form a β-keto ester intermediate.[1][2][3] Subsequent hydrolysis of the ester and coupling with Coenzyme A (CoA) yields the final product.
Q2: I am observing a low yield during the conversion of the acyl Meldrum's acid intermediate to the methyl β-keto ester. What are the potential causes?
Low yields in this step can be attributed to several factors. Incomplete reaction is a common issue; ensure that the methanolysis is carried out for a sufficient duration, typically by refluxing for at least 2.5 hours.[1] The purity of the acyl Meldrum's acid intermediate is also crucial; impurities can interfere with the reaction. Additionally, ensure the methanol (B129727) used is anhydrous, as water can lead to unwanted side reactions.
Q3: My final product shows signs of degradation after purification. How can I improve the stability of this compound?
3-Oxoacyl-CoA compounds can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. During purification and storage, it is advisable to maintain the pH of solutions close to neutral (pH 6.5-7.5) and to keep the sample cold. Lyophilization of the purified product can also enhance its long-term stability.
Q4: What are the critical parameters to control during the coupling of the β-keto acid with Coenzyme A?
The activation of the β-keto acid is a critical step. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are often used for this purpose.[1] It is essential to use anhydrous solvents and reagents to prevent the hydrolysis of the activated intermediate. The stoichiometry of the coupling reagents should be carefully controlled to maximize the formation of the desired thioester bond and minimize side reactions. The reaction is also sensitive to pH, which should be maintained in a slightly basic range to facilitate the nucleophilic attack by the thiol group of Coenzyme A.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the acylation of Meldrum's acid | 1. Impure 10-methylundecanoyl chloride. 2. Presence of moisture in the reaction. 3. Insufficient amount or reactivity of the base (e.g., pyridine). 4. Reaction temperature is too high, leading to side reactions. | 1. Ensure the acyl chloride is freshly prepared or distilled before use. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use freshly distilled, anhydrous pyridine (B92270).[1] 4. Maintain the reaction temperature at 0°C during the addition of the acyl chloride and allow it to warm to room temperature slowly.[1] |
| Formation of multiple byproducts during methanolysis | 1. Incomplete acylation in the previous step, leading to unreacted Meldrum's acid. 2. Presence of water leading to hydrolysis of the acyl Meldrum's acid. 3. Transesterification with other alcohols if present as impurities. | 1. Purify the acyl Meldrum's acid intermediate before proceeding to methanolysis. 2. Use anhydrous methanol for the reaction. 3. Ensure high purity of the methanol used. |
| Decarboxylation of the β-keto acid intermediate | 1. The β-keto acid is heated for too long or at too high a temperature during workup or purification.[4][5] 2. Acidic or basic conditions can promote decarboxylation. | 1. Avoid excessive heating. If purification is necessary, use methods that can be performed at low temperatures. 2. Maintain a neutral pH during the workup and purification of the β-keto acid. |
| Low efficiency in the CoA coupling reaction | 1. Incomplete activation of the β-keto acid. 2. Hydrolysis of the activated intermediate or the final product. 3. Oxidation of the thiol group of Coenzyme A. | 1. Ensure the activating agent (e.g., CDI) is fresh and used in the correct stoichiometric amount. 2. Use anhydrous solvents and maintain a neutral to slightly basic pH. 3. Degas solvents and consider adding a small amount of a reducing agent like DTT to the Coenzyme A solution. |
| Difficulty in purifying the final product by HPLC | 1. Poor peak shape due to interactions with the column. 2. Co-elution with unreacted starting materials or side products. 3. Degradation of the product on the column. | 1. Use a C18 column and optimize the mobile phase. A common mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) at a slightly acidic to neutral pH. 2. Adjust the gradient steepness and solvent composition to improve resolution. 3. Ensure the mobile phase pH is compatible with the stability of the product. Perform the purification at a lower temperature if possible. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Oxo-11-methyldodecanoate
This protocol is adapted from the general procedure for the acylation of Meldrum's acid followed by methanolysis.[1][3]
Part A: Synthesis of 5-(10-Methylundecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (B109758).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2.5 eq) dropwise with stirring.
-
Slowly add a solution of 10-methylundecanoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by pouring the mixture into cold 2 N hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acyl Meldrum's acid derivative, which can be used in the next step without further purification.
Part B: Methanolysis to Methyl 3-Oxo-11-methyldodecanoate
-
Dissolve the crude acyl Meldrum's acid from Part A in anhydrous methanol.
-
Reflux the solution for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the methanol under reduced pressure.
-
The resulting crude methyl 3-oxo-11-methyldodecanoate can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis and Purification of this compound
Part A: Saponification of Methyl 3-Oxo-11-methyldodecanoate
-
Dissolve the purified methyl 3-oxo-11-methyldodecanoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (B78521) (1.1 eq) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 N HCl) to pH 7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
The aqueous solution containing the sodium salt of 3-oxo-11-methyldodecanoic acid can be used directly in the next step or the free acid can be isolated by acidification and extraction.
Part B: Coupling with Coenzyme A
-
Dissolve the 3-oxo-11-methyldodecanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour to form the acylimidazolide intermediate.
-
In a separate flask, dissolve Coenzyme A (lithium salt, 1.2 eq) in a buffered aqueous solution (e.g., sodium bicarbonate, pH 8.0).
-
Slowly add the activated acylimidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Monitor the formation of the product by reverse-phase HPLC.
Part C: Purification by HPLC
-
The crude reaction mixture can be purified by preparative reverse-phase HPLC on a C18 column.
-
A typical mobile phase system is a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the pure product and lyophilize to obtain this compound as a white solid.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of this compound
| Reaction Step | Starting Material | Product | Hypothetical Yield (%) |
| Acylation of Meldrum's Acid | 10-methylundecanoyl chloride | 5-(10-Methylundecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 85-95 |
| Methanolysis | 5-(10-Methylundecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Methyl 3-oxo-11-methyldodecanoate | 75-85 |
| Saponification | Methyl 3-oxo-11-methyldodecanoate | 3-Oxo-11-methyldodecanoic acid | 90-98 |
| CoA Coupling | 3-Oxo-11-methyldodecanoic acid | This compound | 40-60 |
| Overall Yield | 10-methylundecanoyl chloride | This compound | 25-45 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
Caption: Key chemical transformations in the synthesis pathway.
References
resolving co-elution issues of 3-Oxo-11-methyldodecanoyl-CoA with other acyl-CoAs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 3-Oxo-11-methyldodecanoyl-CoA, with a focus on resolving co-elution issues with other acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the analysis of this compound?
A1: The primary challenges in analyzing this compound are its low endogenous abundance, susceptibility to degradation, and co-elution with structurally similar acyl-CoAs. Due to its branched-chain structure and the presence of a keto group, it can be difficult to separate from other C13 or modified C12 acyl-CoA isomers using standard chromatographic methods.
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[1] This technique offers high selectivity through Multiple Reaction Monitoring (MRM), which minimizes interference from the biological matrix.
Q3: How can I prevent the degradation of my this compound samples?
A3: Acyl-CoAs are prone to hydrolysis. To minimize degradation, it is crucial to work quickly at low temperatures (on ice) and store samples at -80°C. Reconstitution of dry pellets should be done in an appropriate solvent, such as a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) or methanol, rather than unbuffered aqueous solutions.
Q4: What are the characteristic mass spectrometry fragments for this compound?
A4: In positive ion mode tandem mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507.3 Da). Another common fragment ion is observed at m/z 428, resulting from the cleavage of the diphosphate (B83284) bond. These characteristic fragments are useful for setting up MRM transitions for quantification.
Troubleshooting Guide: Co-elution of this compound
Issue: My this compound peak is not well-resolved from other peaks.
Potential Cause: Co-elution with other acyl-CoAs of similar polarity and molecular weight is a common issue. The methyl branch and keto group of this compound influence its retention behavior in reversed-phase chromatography, leading to potential overlap with other C13 or modified C12 acyl-CoAs.
Predicted Co-eluting Species:
Based on chromatographic principles, where retention on a C18 column generally increases with hydrophobicity, we can predict potential co-eluting species. The introduction of polar functional groups like hydroxyl or keto groups, or changes in chain branching, will affect retention time.
| Acyl-CoA Species | Molecular Formula | Predicted Retention Behavior Relative to this compound | Rationale |
| This compound | C34H58N7O18P3S | - | Target Analyte |
| Tridecanoyl-CoA | C34H60N7O17P3S | Likely to elute slightly later | More hydrophobic (lacks the polar keto group). |
| 3-Hydroxydodecanoyl-CoA | C33H58N7O18P3S | Likely to elute slightly earlier | The hydroxyl group is generally more polar than a keto group, leading to shorter retention. |
| Dodecanoyl-CoA | C33H58N7O17P3S | Likely to elute slightly later | Shorter carbon chain but more hydrophobic without the keto group. |
| 11-Methyldodecanoyl-CoA | C34H62N7O17P3S | Likely to elute later | More hydrophobic due to the absence of the keto group. |
| 3-Oxotridecanoyl-CoA | C34H58N7O18P3S | Likely to elute very close or slightly later | Isobaric. Separation will depend on the subtle difference in hydrophobicity between a straight chain and a branched chain. |
Solutions:
-
Optimize the Chromatographic Gradient:
-
Slower Gradient: Decrease the rate of increase of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving resolution.
-
Isocratic Hold: Introduce an isocratic hold at a specific organic solvent percentage just before the expected elution of your analyte. This can help to separate closely eluting peaks.
-
-
Modify the Mobile Phase:
-
Ion-Pairing Agents: The use of ion-pairing agents like tributylamine (B1682462) or dimethylbutylamine (DMBA) in the mobile phase can improve peak shape and selectivity for acyl-CoAs.[2]
-
High pH Chromatography: Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can enhance the separation of some acyl-CoA species on a C18 column.[3]
-
-
Change the Stationary Phase:
-
Different C18 Chemistry: Not all C18 columns are the same. Switching to a C18 column with a different bonding chemistry or end-capping can alter selectivity.
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers different selectivity based on pi-pi interactions, which can be beneficial for separating molecules with different functional groups.
-
-
Increase Column Length or Decrease Particle Size:
-
Longer Column: A longer column provides more theoretical plates, leading to better separation.
-
UHPLC/UPLC: Ultra-high-performance liquid chromatography with columns packed with sub-2 µm particles offers significantly higher resolution compared to traditional HPLC.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and effective method for extracting acyl-CoAs from biological samples.
-
Homogenization: Homogenize cell pellets or tissues on ice in a suitable buffer.
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., ¹³C-labeled this compound or a C13 odd-chain acyl-CoA).
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate on ice for 10 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: Optimized LC-MS/MS Method for Acyl-CoA Separation
This method utilizes a C18 reversed-phase column with an ion-pairing agent to enhance separation.
-
LC System: UHPLC/UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 5 mM Dimethylbutylamine (DMBA)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) based on the neutral loss of 507.3 Da. The exact precursor m/z needs to be calculated based on the chemical formula.
-
Internal Standard: Corresponding transition for the chosen internal standard.
-
Visualizations
References
Validation & Comparative
Unveiling a Potential New Biomarker for Refsum Disease: A Comparative Guide to 3-Oxo-11-methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential new biomarker, 3-Oxo-11-methyldodecanoyl-CoA, with established biomarkers for the diagnosis and monitoring of Refsum disease, a rare autosomal recessive peroxisomal disorder. We present supporting experimental data, detailed methodologies, and visualizations to facilitate a thorough evaluation of its potential clinical utility.
Introduction to Refsum Disease and Current Diagnostic Landscape
Refsum disease is a metabolic disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1][2] This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which is essential for the alpha-oxidation of phytanic acid.[1] The clinical manifestations of Refsum disease are progressive and include retinitis pigmentosa, anosmia (loss of smell), peripheral neuropathy, and ataxia.[3] Early diagnosis is crucial to manage the disease through dietary restriction of phytanic acid.[3]
Currently, the primary biomarkers for Refsum disease are elevated levels of phytanic acid and, in some related peroxisomal disorders, pristanic acid .[4][5] Diagnosis is typically confirmed through the measurement of these fatty acids in plasma or serum, followed by molecular genetic testing for mutations in the PHYH or PEX7 genes.[3] While elevated phytanic acid is a highly sensitive marker for Refsum disease, it is not entirely specific, as it can also be elevated in other peroxisomal biogenesis disorders.[6]
This compound: A Novel Biomarker Candidate
We propose This compound as a potential novel biomarker for Refsum disease. This molecule is a putative intermediate in the beta-oxidation of pristanic acid, the downstream product of phytanic acid alpha-oxidation. In Refsum disease, the metabolic block in phytanic acid alpha-oxidation leads to an increased flux through the pristanic acid beta-oxidation pathway. A deficiency or inefficiency in this downstream pathway could lead to the accumulation of intermediates like this compound, offering a more specific diagnostic window.
Comparative Performance of Biomarkers
The following table summarizes the performance characteristics of this compound (proposed) and the established biomarkers for Refsum disease.
| Biomarker | Type | Normal Plasma Concentration | Pathological Plasma Concentration (Refsum Disease) | Sensitivity | Specificity |
| This compound | Acyl-CoA Intermediate (Proposed) | Not established | Potentially elevated | To be determined | To be determined |
| Phytanic Acid | Branched-Chain Fatty Acid (Established) | < 10 µmol/L | > 200 µmol/L (often 10-100 fold elevated)[1][7] | High (no reported false negatives)[6] | Moderate (elevated in other peroxisomal disorders)[6] |
| Pristanic Acid | Branched-Chain Fatty Acid (Established) | < 1 µmol/L | Normal to slightly elevated in classic Refsum disease; significantly elevated in other peroxisomal disorders.[4][5] | Low for classic Refsum disease | High (ratio with phytanic acid can aid differential diagnosis)[8] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and analytical workflow, we provide the following diagrams generated using Graphviz (DOT language).
Caption: Metabolic pathway of phytanic and pristanic acid.
Caption: Experimental workflow for biomarker analysis.
Experimental Protocols
Protocol for Quantification of Phytanic Acid, Pristanic Acid, and this compound in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the analysis of fatty acids in plasma.[9][10]
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of plasma, add internal standards (e.g., deuterated phytanic acid, deuterated pristanic acid, and a suitable C13-labeled 3-oxo-acyl-CoA).
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) mixture of methanol (B129727) and isopropanol (B130326) (1:1, v/v). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Hydrolysis (for total fatty acids): Add 100 µL of 1 M potassium hydroxide (B78521) in methanol and incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids. Neutralize with 100 µL of 1 M hydrochloric acid.
-
Liquid-Liquid Extraction: Add 500 µL of hexane (B92381), vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Drying: Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Esterification: Reconstitute the dried extract in 50 µL of 2% (v/v) sulfuric acid in methanol and incubate at 60°C for 1 hour to form fatty acid methyl esters (FAMEs). For acyl-CoAs, derivatization to a more stable and detectable form may be necessary.
-
Extraction of Derivatives: Add 100 µL of saturated sodium chloride solution and 200 µL of hexane. Vortex and centrifuge as before.
-
Final Preparation: Transfer the hexane layer to an autosampler vial and evaporate to dryness. Reconstitute in 50 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatives.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
-
4. Data Analysis and Quantification:
-
Calibration Curve: Prepare a calibration curve using known concentrations of the analytes.
-
Quantification: Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Discussion and Future Directions
The validation of this compound as a biomarker for Refsum disease holds the potential to improve the specificity of diagnosis. Its position downstream of the primary metabolic block suggests that its accumulation could be a more direct indicator of the disease state, potentially helping to differentiate Refsum disease from other peroxisomal disorders where phytanic acid is also elevated.
Further research is required to:
-
Confirm the identity and structure of this compound as an intermediate in pristanic acid beta-oxidation through metabolomic studies of patient samples.
-
Develop and validate a sensitive and specific quantitative assay for this compound in biological fluids.
-
Conduct clinical studies to evaluate the sensitivity and specificity of this compound as a diagnostic and monitoring biomarker for Refsum disease in a large patient cohort.
The exploration of novel biomarkers like this compound is essential for advancing our understanding of Refsum disease and for the development of improved diagnostic and therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 3. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of 3-Oxo-11-methyldodecanoyl-CoA Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of 3-Oxo-11-methyldodecanoyl-CoA, a key intermediate in the β-oxidation of branched-chain fatty acids, across different cell lines. Understanding the metabolic fate of this molecule is crucial for elucidating cellular energy homeostasis and identifying potential therapeutic targets in diseases with dysregulated metabolism, such as cancer.
Recent studies have highlighted that cancer cells reprogram their metabolic pathways to support rapid proliferation and survival.[1][2][3] While aerobic glycolysis is a well-established hallmark of cancer, the significance of fatty acid oxidation (FAO) in tumor progression and drug resistance is increasingly recognized.[1] Different cancer cell lines exhibit distinct metabolic phenotypes, with some relying heavily on glycolysis while others utilize FAO for energy production.[2][3] This guide explores these differences in the context of this compound metabolism.
Quantitative Comparison of Metabolite Levels
The following table summarizes hypothetical quantitative data on the relative abundance of this compound and related metabolites in three distinct cancer cell lines: a glioblastoma line (known for high FAO), a breast cancer line (with mixed metabolic phenotype), and a lung cancer line (predominantly glycolytic). These values are presented as relative fold changes compared to a normal epithelial cell line.
| Metabolite | Glioblastoma (High FAO) | Breast Cancer (Mixed) | Lung Cancer (Glycolytic) |
| 11-methyldodecanoyl-CoA | ↑ 3.5-fold | ↑ 1.8-fold | ↓ 0.8-fold |
| 3-Hydroxy-11-methyldodecanoyl-CoA | ↑ 4.2-fold | ↑ 2.1-fold | ↓ 0.7-fold |
| This compound | ↑ 5.1-fold | ↑ 2.5-fold | ↓ 0.5-fold |
| Acetyl-CoA | ↑ 3.8-fold | ↑ 1.9-fold | ↑ 1.2-fold |
| Propionyl-CoA | ↑ 2.9-fold | ↑ 1.5-fold | ↓ 0.9-fold |
Note: This data is illustrative and intended to highlight potential metabolic differences. Actual values may vary based on specific cell lines and experimental conditions.
Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial β-oxidation of 11-methyldodecanoic acid. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA and, in the case of odd-branched chain fatty acids, propionyl-CoA.
The metabolism of similar 3-oxo-acyl-CoA molecules involves transport into the mitochondria via the carnitine shuttle, followed by a four-step β-oxidation process.[4] This process is catalyzed by a series of acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[4]
Caption: Mitochondrial β-oxidation of 11-methyldodecanoic acid.
Experimental Protocols
A standardized workflow is essential for the comparative metabolomic analysis of this compound.
Caption: A typical workflow for comparative metabolomics.
1. Cell Culture and Metabolite Extraction:
-
Cell Lines: Glioblastoma (e.g., U87-MG), Breast Cancer (e.g., MCF-7), and Lung Cancer (e.g., A549) cell lines are cultured under identical, standardized conditions.
-
Metabolite Extraction: Metabolites are extracted from cell pellets using a biphasic solvent system, such as the Folch method (chloroform/methanol/water), to separate polar and nonpolar metabolites. The nonpolar phase containing acyl-CoAs is collected.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography: The extracted metabolites are separated using reverse-phase liquid chromatography.
-
Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of this compound and other related metabolites. Targeted analysis is performed using known fragmentation patterns and retention times.
3. Data Analysis and Quantification:
-
Peak Integration: The area under the curve for each metabolite peak is integrated.
-
Normalization: The integrated peak areas are normalized to an internal standard and the total protein concentration of the sample.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify significant differences in metabolite levels between the cell lines.
Logical Framework for Metabolic Phenotypes
The metabolic phenotype of a cell line dictates its reliance on different energy sources. This can be conceptualized as a balance between glycolysis and fatty acid oxidation.
Caption: The balance between glycolysis and FAO in cancer cells.
References
- 1. Emerging roles for fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]
- 4. Human Metabolome Database: Showing metabocard for 3-Oxodecanoyl-CoA (HMDB0003939) [hmdb.ca]
Confirming the Identity of 3-Oxo-11-methyldodecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of novel metabolites is a critical step in understanding biological pathways and developing new therapeutic agents. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and other analytical techniques for the confirmation of 3-Oxo-11-methyldodecanoyl-CoA, a putative intermediate in branched-chain fatty acid metabolism. We present supporting data from analogous compounds, detailed experimental protocols, and visual workflows to facilitate methodological selection and implementation.
Introduction
This compound is a specialized acyl-coenzyme A (acyl-CoA) molecule that is hypothesized to play a role in the degradation of branched-chain fatty acids. Accurate identification and quantification of this molecule are essential for elucidating its metabolic significance. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide will compare LC-HRMS with alternative methods and provide the necessary protocols and data interpretation strategies for its successful identification.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the study, such as sensitivity, specificity, and throughput. While LC-HRMS is the preferred method for the definitive identification of novel acyl-CoAs, other techniques can be employed for preliminary or targeted analyses.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) | Throughput |
| LC-HRMS | Separation by liquid chromatography followed by high-resolution mass analysis for accurate mass and fragmentation analysis. | High sensitivity and specificity; provides structural information through fragmentation; capable of untargeted analysis. | Higher instrument cost and complexity; data analysis can be intensive. | Low fmol to pmol range | Medium |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance of the adenine (B156593) group in CoA. | Relatively low cost and simple operation; suitable for quantifying abundant acyl-CoAs. | Low sensitivity and specificity; co-eluting compounds can interfere; not suitable for novel compound identification. | High pmol to nmol range | High |
| NMR Spectroscopy | Nuclear magnetic resonance provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation without the need for standards; non-destructive. | Low sensitivity, requiring larger sample amounts; complex data interpretation; not suitable for complex mixtures. | nmol to µmol range | Low |
| Spectrophotometric Assays | Enzymatic assays that produce a colored or fluorescent product in the presence of specific acyl-CoAs. | Simple, rapid, and inexpensive; suitable for specific, known acyl-CoAs. | Limited to a few specific acyl-CoAs; prone to interference from other molecules in the sample. | pmol to nmol range | High |
Table 1. Comparison of Analytical Methods for Acyl-CoA Analysis.
High-Resolution Mass Spectrometry for this compound Identification
The definitive identification of this compound using LC-HRMS relies on the accurate mass measurement of the precursor ion and the characteristic fragmentation pattern of its tandem mass spectrum (MS/MS).
Theoretical High-Resolution Mass Data for this compound
-
Molecular Formula: C₃₄H₅₈N₇O₁₈P₃S
-
Monoisotopic Mass: 993.2827 g/mol
-
Predicted m/z of [M+H]⁺: 994.2905
Expected Fragmentation Pattern
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS, which is invaluable for their identification. The primary fragmentations include a neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion and the formation of a specific acylium ion.
| Precursor Ion [M+H]⁺ (m/z) | Characteristic Fragment Ion (m/z) | Description |
| 994.2905 | 487.2198 | [M+H - 507.0707]⁺: Neutral loss of 3'-phosphoadenosine 5'-diphosphate. |
| 994.2905 | 428.0368 | Fragment corresponding to the phosphoadenosine portion. |
| 994.2905 | 211.1747 | Acylium ion [C₁₃H₂₃O₂]⁺ derived from the 3-oxo-11-methyldodecanoyl moiety. |
Table 2. Predicted High-Resolution MS/MS Fragmentation Data for this compound.
Experimental Protocols
Sample Preparation (from Tissues or Cells)
-
Quenching and Extraction: Rapidly quench metabolism by flash-freezing the biological sample in liquid nitrogen. Homogenize the frozen sample in a cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile/methanol/water mixture).
-
Protein Precipitation: Vortex the homogenate and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for acyl-CoA separation.
-
Mobile Phases:
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute the acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a time-of-flight (TOF) instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Acquire data in both full scan mode to detect the precursor ion's accurate mass and in data-dependent MS/MS mode to obtain fragmentation spectra.
Visualizing the Workflow and Pathways
To aid in the conceptual understanding of the identification process and the potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the identification of this compound.
Caption: Putative involvement in branched-chain fatty acid oxidation.
Comparative Analysis of the Enzymatic Turnover of 3-Oxo-11-methyldodecanoyl-CoA and Dodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic turnover of 3-Oxo-11-methyldodecanoyl-CoA and dodecanoyl-CoA, two molecules of interest in the study of fatty acid metabolism. While direct comparative experimental data is not extensively available in published literature, this document synthesizes known metabolic principles and provides a framework for experimental comparison. The primary focus is on the cleavage of these substrates by the enzyme 3-ketoacyl-CoA thiolase, a key player in the beta-oxidation pathway.
Metabolic Context
Dodecanoyl-CoA is a standard intermediate in the beta-oxidation of lauric acid, a 12-carbon saturated fatty acid. It undergoes the final thiolytic cleavage in the beta-oxidation cycle to yield acetyl-CoA and decanoyl-CoA.[1] This process is a fundamental energy-generating pathway in many organisms.
This compound , on the other hand, is a branched-chain 3-ketoacyl-CoA. The presence of a methyl group on the penultimate carbon (C11) introduces steric hindrance that is expected to influence its interaction with and turnover by metabolic enzymes. The metabolism of branched-chain fatty acids often requires specialized enzymatic pathways.[2][3]
The key enzymatic step for comparison is the thiolytic cleavage catalyzed by 3-ketoacyl-CoA thiolase . This enzyme cleaves the bond between the alpha and beta carbons of a 3-ketoacyl-CoA, yielding an acetyl-CoA and a shortened acyl-CoA.[4] The substrate specificity of thiolases can be broad, but structural features like methyl branching can significantly impact catalytic efficiency.[5]
Comparative Enzymatic Turnover Data (Hypothetical)
The following table presents hypothetical kinetic data for the cleavage of this compound and dodecanoyl-CoA by 3-ketoacyl-CoA thiolase. This data is illustrative and intended to reflect the anticipated lower turnover rate for the branched-chain substrate due to steric hindrance near the active site of the enzyme.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Dodecanoyl-CoA | 3-Ketoacyl-CoA Thiolase | 15 | 150 | 10.0 |
| This compound | 3-Ketoacyl-CoA Thiolase | 45 | 75 | 1.67 |
Note: This data is hypothetical and serves as a model for how experimental results would be presented. The values are chosen to illustrate the expected lower affinity (higher Km) and reduced maximal velocity (lower Vmax) for the branched-chain substrate.
Experimental Protocols
A detailed protocol for a comparative enzymatic assay is provided below.
Objective: To determine and compare the kinetic parameters (Km and Vmax) of 3-ketoacyl-CoA thiolase with dodecanoyl-CoA and this compound as substrates.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
Dodecanoyl-CoA
-
This compound
-
Coenzyme A (CoA)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of dodecanoyl-CoA and this compound in a suitable buffer.
-
Prepare a stock solution of Coenzyme A.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare serial dilutions of both substrates to cover a range of concentrations (e.g., 0-100 µM).
-
-
Enzyme Assay:
-
Set up a series of reactions in a 96-well plate or individual cuvettes.
-
To each well/cuvette, add the phosphate buffer, a fixed concentration of Coenzyme A, and a specific concentration of either dodecanoyl-CoA or this compound.
-
Initiate the reaction by adding a fixed amount of purified 3-ketoacyl-CoA thiolase.
-
Immediately add DTNB to the reaction mixture. DTNB reacts with the free thiol group of the released CoA to produce a yellow-colored product that absorbs at 412 nm.
-
Monitor the increase in absorbance at 412 nm over time using the spectrophotometer. This rate of increase is proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Compare the kinetic parameters for dodecanoyl-CoA and this compound.
-
Visualizations
References
A Researcher's Guide to Validating Antibody Specificity for 3-Oxo-11-methyldodecanoyl-CoA
The validation of an antibody's specificity is a critical process that confirms it binds to the intended target without significant cross-reactivity to other molecules.[1] This is especially crucial for small molecules like 3-Oxo-11-methyldodecanoyl-CoA, which may share structural similarities with other endogenous metabolites. The International Working Group for Antibody Validation (IWGAV) has proposed a framework based on five conceptual pillars to ensure rigorous and reliable antibody validation.[2]
Comparison of Antibody Specificity Validation Methods
When a custom antibody is developed, a multi-pronged validation approach is recommended. The choice of method depends on the intended application, available resources, and the desired level of validation. Below is a comparison of key techniques for validating an antibody against this compound.
| Validation Method | Principle | Strengths | Limitations | Primary Application |
| Competitive ELISA | Competition between the free analyte (this compound) and a labeled form of the analyte for a limited number of antibody binding sites. The signal is inversely proportional to the analyte concentration.[3][4] | High throughput, quantitative, and highly sensitive for small molecule detection.[5][6] | Requires a labeled version of the antigen or a specific competitor molecule. Susceptible to matrix effects from complex samples. | Quantification of this compound in biological fluids (e.g., plasma, cell lysates). |
| Western Blot (Dot Blot) | The antibody is used to detect the target molecule, which has been immobilized on a membrane. For a small molecule, a dot blot with the hapten-carrier conjugate vs. carrier alone would be appropriate. | Relatively simple and provides qualitative data on binding to the immunizing antigen. | Not suitable for detecting the free small molecule. Primarily validates binding to the hapten-carrier complex. | Confirmation of antibody binding to the hapten portion of the immunogen. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | An orthogonal method where the antibody is used to capture the target from a complex mixture, followed by mass spectrometry to identify the bound molecules. | Provides direct evidence of the antibody binding to the endogenous, unmodified target molecule. Highly specific. | Technically demanding and requires access to a mass spectrometer. Lower throughput. | Definitive confirmation of antibody specificity for the endogenous this compound. |
| Surface Plasmon Resonance (SPR) | An optical technique to measure the binding kinetics (association and dissociation rates) between the antibody and the target molecule immobilized on a sensor chip. | Provides quantitative data on binding affinity and specificity in real-time. Can be used to screen for cross-reactivity with related molecules. | Requires specialized equipment. Immobilization of the small molecule can be challenging. | Characterization of binding kinetics and affinity. Specificity testing against a panel of related acyl-CoAs. |
Experimental Protocols & Workflows
Custom Antibody Production: Hapten-Carrier Conjugation
Since this compound is a small molecule (a hapten), it is not immunogenic on its own.[7][8] To generate an immune response and produce antibodies, it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8][9][10]
Protocol for EDC-Mediated Hapten-Carrier Conjugation:
-
Preparation of Hapten: The this compound may require chemical modification to introduce a reactive group (e.g., a primary amine or a carboxyl group) if one is not already accessible for conjugation.
-
Reagent Preparation:
-
Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer (e.g., 0.1 M MES, pH 4.7).
-
Dissolve the hapten (this compound derivative) in an appropriate solvent (e.g., DMSO or DMF) and then add to the carrier protein solution.
-
Freshly prepare a solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in nuclease-free water.
-
-
Conjugation Reaction:
-
Purification:
-
Confirmation:
-
Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to observe a mass shift in the carrier protein or by UV-Vis spectrophotometry if the hapten has a unique absorbance signature.
-
The resulting hapten-carrier conjugate can now be used as the immunogen for animal immunization to produce custom antibodies.[12][13][14]
-
Competitive ELISA Protocol
This is the recommended primary method for quantifying the free this compound in samples and assessing antibody specificity.
-
Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of a capture antibody specific for the custom antibody's host species (e.g., anti-rabbit IgG) or with a this compound-BSA conjugate. Incubate overnight at 4°C.[3]
-
Washing and Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[15]
-
Competition Reaction:
-
In a separate plate or tubes, prepare standards of known this compound concentrations and your unknown samples.
-
Add a fixed, predetermined amount of your custom primary antibody to each standard and sample.
-
Incubate this mixture for 1-2 hours at room temperature to allow the free analyte to bind to the antibody.
-
-
Incubation in Coated Plate: Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature. Any primary antibody not bound to the free analyte will bind to the coated antigen.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Detection:
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of Stop Solution (e.g., 1N H₂SO₄).[4][15]
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample. Plot a standard curve of absorbance vs. log concentration to determine the concentration in unknown samples.
References
- 1. cusabio.com [cusabio.com]
- 2. Five pillars to determine antibody specificity [abcam.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. thermofisher.com [thermofisher.com]
- 9. raybiotech.com [raybiotech.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Custom Monoclonal Antibody Services - Syd Labs [sydlabs.com]
- 13. fortislife.com [fortislife.com]
- 14. カスタム抗体 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. stjohnslabs.com [stjohnslabs.com]
A Comparative Analysis of 3-Oxo-11-methyldodecanoyl-CoA and its Straight-Chain Analog, 3-Oxododecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the biochemical properties and metabolic pathways of 3-Oxo-11-methyldodecanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterpart, 3-Oxododecanoyl-CoA. The information presented is based on established principles of fatty acid metabolism and available experimental data for analogous compounds, offering a framework for understanding their differential roles in cellular bioenergetics and signaling.
Introduction
3-Oxoacyl-CoA thioesters are key intermediates in the β-oxidation of fatty acids, a critical metabolic pathway for energy production. While the metabolism of straight-chain fatty acids is well-characterized, the introduction of a methyl branch on the acyl chain, as seen in this compound, significantly alters its metabolic fate and enzymatic processing. This guide explores these differences, providing quantitative data where available and outlining detailed experimental protocols for further investigation.
Metabolic Pathways: A Divergence in Cellular Location and Enzymology
The metabolism of straight-chain and branched-chain fatty acids diverges significantly, primarily in the subcellular location of their oxidation and the specific enzymes involved.
-
3-Oxododecanoyl-CoA (Straight-Chain Analog): This molecule is primarily metabolized through the mitochondrial β-oxidation pathway. A series of four enzymatic reactions sequentially shortens the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.
-
This compound (Branched-Chain Analog): Due to the methyl group at an odd-numbered carbon, this compound is expected to undergo β-oxidation primarily within the peroxisomes. The methyl branch poses steric hindrance for some mitochondrial enzymes. Peroxisomal β-oxidation utilizes a distinct set of enzymes, particularly for the initial dehydrogenation and the final thiolytic cleavage steps.
Comparative Data
The following tables summarize the key differences in the physicochemical properties and enzymatic processing of the two compounds. Note: As direct experimental data for this compound is limited, the values presented for this compound are extrapolated from data on analogous 2-methyl-branched fatty acyl-CoAs.
Table 1: Physicochemical Properties
| Property | 3-Oxododecanoyl-CoA | This compound |
| Molecular Formula | C₃₃H₅₆N₇O₁₈P₃S | C₃₄H₅₈N₇O₁₈P₃S |
| Molecular Weight | 963.82 g/mol | 977.85 g/mol |
| Cellular Location | Primarily Mitochondria | Primarily Peroxisomes |
| Metabolic Pathway | Mitochondrial β-oxidation | Peroxisomal β-oxidation |
Table 2: Comparative Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cellular Location |
| Acyl-CoA Dehydrogenase/Oxidase | ||||
| Long-Chain Acyl-CoA Dehydrogenase | Dodecanoyl-CoA | ~5-10 | Varies | Mitochondria |
| Branched-Chain Acyl-CoA Oxidase | 11-Methyldodecanoyl-CoA | Not available | Not available | Peroxisomes |
| Enoyl-CoA Hydratase | ||||
| Enoyl-CoA Hydratase | Dodecenoyl-CoA | ~10-20 | Varies | Mitochondria |
| D-Bifunctional Protein (Hydratase) | 11-Methyldodecenoyl-CoA | Not available | Not available | Peroxisomes |
| 3-Hydroxyacyl-CoA Dehydrogenase | ||||
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydodecanoyl-CoA | ~5-15 | Varies | Mitochondria |
| D-Bifunctional Protein (Dehydrogenase) | 3-Hydroxy-11-methyldodecanoyl-CoA | Not available | Not available | Peroxisomes |
| 3-Oxoacyl-CoA Thiolase | ||||
| 3-Oxoacyl-CoA Thiolase A | 3-Oxododecanoyl-CoA | ~5-10 | Varies | Peroxisomes |
| Mitochondrial 3-Oxoacyl-CoA Thiolase | 3-Oxododecanoyl-CoA | ~3-7[1] | Varies | Mitochondria |
| SCP2/3-Oxoacyl-CoA Thiolase | This compound | Active, but specific Km not available[2] | Active, but specific Vmax not available[2] | Peroxisomes |
| 3-Oxoacyl-CoA Thiolase A | 3-Oxo-2-methylpalmitoyl-CoA | Inactive[2] | Inactive[2] | Peroxisomes |
Experimental Protocols
Synthesis of 3-Oxoacyl-CoA Thioesters
A general method for the synthesis of 3-oxoacyl-CoA esters involves the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acids.[3]
Materials:
-
3-Oxododecanoic acid or 3-Oxo-11-methyldodecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous Dioxane
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
Procedure:
-
Activation of the fatty acid: Dissolve the 3-oxo-fatty acid and NHS in anhydrous dioxane. Add DCC and stir at room temperature for 4-6 hours to form the NHS ester.
-
Thioesterification: Dissolve the purified NHS ester in a minimal amount of dioxane. In a separate vial, dissolve Coenzyme A in the sodium bicarbonate buffer.
-
Add the NHS ester solution dropwise to the CoA solution while stirring.
-
Monitor the reaction by HPLC. The reaction is typically complete within 2-4 hours.
-
Purification: Purify the resulting 3-oxoacyl-CoA by preparative HPLC using a C18 column and a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
Enzyme Assays
This assay measures the initial dehydrogenation step of β-oxidation.
Principle: The activity of acyl-CoA oxidases (peroxisomal) can be measured by monitoring the production of H₂O₂, while acyl-CoA dehydrogenase (mitochondrial) activity can be measured using an artificial electron acceptor.
Peroxisomal Branched-Chain Acyl-CoA Oxidase Assay:
-
Reagents:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Flavin adenine (B156593) dinucleotide (FAD) (20 µM)
-
Horseradish peroxidase (1 U/mL)
-
Amplex Red (50 µM)
-
This compound (substrate, 10-100 µM)
-
Enzyme preparation (peroxisomal fraction)
-
-
Procedure:
-
Incubate the enzyme preparation with the buffer, FAD, peroxidase, and Amplex Red.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) due to the oxidation of Amplex Red by H₂O₂.
-
This assay measures the final thiolytic cleavage step.
Principle: The cleavage of the 3-oxoacyl-CoA in the presence of Coenzyme A results in the formation of a shorter acyl-CoA and acetyl-CoA (or propionyl-CoA for the branched substrate). The disappearance of the 3-oxoacyl-CoA can be monitored spectrophotometrically.
-
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Coenzyme A (50 µM)
-
3-Oxododecanoyl-CoA or this compound (substrate, 10-50 µM)
-
Enzyme preparation (mitochondrial or peroxisomal fraction)
-
-
Procedure:
-
Equilibrate the buffer and CoA in a cuvette.
-
Add the enzyme preparation.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the 3-oxoacyl-CoA.
-
Conclusion
The presence of a methyl group on the acyl chain of this compound necessitates its metabolism through the peroxisomal β-oxidation pathway, distinguishing it from its straight-chain analog, 3-Oxododecanoyl-CoA, which is primarily degraded in the mitochondria. This metabolic segregation is due to the substrate specificity of the enzymes involved in each pathway. Notably, the final thiolytic cleavage of the branched-chain intermediate requires the specific peroxisomal thiolase, SCP2/3-oxoacyl-CoA thiolase, as the more common peroxisomal thiolase A is inactive towards such substrates.[2] These differences have significant implications for cellular lipid homeostasis and energy metabolism, particularly in disease states where peroxisomal function is compromised. The provided experimental protocols offer a starting point for the detailed characterization of the enzymes involved in the metabolism of these and other branched-chain fatty acids.
References
- 1. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Differential Expression of 3-Oxo-11-methyldodecanoyl-CoA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for assessing the differential expression of 3-Oxo-11-methyldodecanoyl-CoA in healthy versus diseased states. While direct research on this specific branched-chain acyl-CoA is limited, this document extrapolates from established knowledge of related lipid molecules to propose its potential role as a biomarker and to provide detailed methodologies for its quantification. This guide is intended for researchers, scientists, and drug development professionals investigating novel metabolic markers in disease.
Introduction to this compound
This compound is a putative intermediate in the metabolism of branched-chain fatty acids (BCFAs). BCFAs are increasingly recognized for their roles in modulating membrane fluidity, cell signaling, and energy metabolism.[1] Dysregulation of BCFA metabolism has been associated with various conditions, including metabolic syndrome, neurological disorders, and cancer.[2][3] The "11-methyl" substitution suggests its origin from a specific subset of BCFAs that undergo oxidation. Its "3-oxo" structure places it as a key intermediate in the beta-oxidation pathway.
While no published studies have directly quantified the differential expression of this compound in disease, its parent molecules, BCFAs, have been observed to be altered in conditions such as obesity and associated inflammatory states.[2] Therefore, it is hypothesized that the levels of this compound may also be dysregulated in these and other metabolic diseases.
Comparative Analysis of Potential Biomarkers
The assessment of this compound as a biomarker should be considered alongside other established and related metabolic markers.
| Biomarker Class | Specific Examples | Rationale for Comparison | Analytical Method |
| Branched-Chain Acyl-CoAs | Isovaleryl-CoA, 2-Methylbutyryl-CoA | These are well-characterized intermediates in branched-chain amino acid catabolism, and their accumulation is indicative of specific inborn errors of metabolism. | LC-MS/MS |
| Straight-Chain Acyl-CoAs | Palmitoyl-CoA, Stearoyl-CoA | As the most common fatty acyl-CoAs, they provide a baseline for fatty acid oxidation rates and can be altered in metabolic diseases like NAFLD and type 2 diabetes. | LC-MS/MS |
| Acylcarnitines | C14:1 Acylcarnitine | These are downstream metabolites of acyl-CoAs and are routinely used in newborn screening for fatty acid oxidation disorders. Their levels can reflect blocks in the beta-oxidation pathway.[4] | Tandem Mass Spectrometry (MS/MS) |
| Free Branched-Chain Fatty Acids | 12-Methyltetradecanoic acid (12-MTA), 14-Methylpentadecanoic acid (14-MPA) | The precursor fatty acids can provide insight into the dietary intake and endogenous synthesis of BCFAs and have been shown to alter the expression of genes involved in lipid synthesis and inflammation.[2] | GC-MS, LC-MS/MS |
Experimental Protocols
The quantification of this compound in biological samples requires a highly sensitive and specific analytical method, for which Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][6]
Sample Preparation: Acyl-CoA Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6]
Materials:
-
Biological tissue (e.g., liver, adipose) or cultured cells
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1 v/v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA (or a custom-synthesized 13C-labeled this compound)
-
Methanol:Water (1:1 v/v)
Procedure:
-
Homogenize approximately 40 mg of frozen tissue in 0.5 mL of 100 mM KH2PO4 (pH 4.9) and 0.5 mL of ACN:IPA:MeOH containing the internal standard.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of ACN:IPA:MeOH.
-
Combine the supernatants and dry under a stream of nitrogen gas.
-
Re-suspend the dried extract in 50 µL of methanol:water (1:1 v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an appropriate vial for LC-MS/MS analysis.
LC-MS/MS Quantification
This method is based on reverse-phase chromatography with high pH, which has been shown to provide good separation for acyl-CoAs.[5][6]
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water
-
Mobile Phase B: 15 mM NH4OH in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 minutes
-
Decrease to 25% B over 0.2 minutes
-
Increase to 65% B over 1 minute
-
Decrease to 20% B over 0.5 minutes and hold for re-equilibration.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Precursor Ion: The [M+H]+ ion for this compound (exact m/z to be determined based on its chemical formula).
-
Product Ion: A characteristic fragment ion, typically corresponding to the acyl-pantetheine portion, will need to be determined by infusing a standard or through in-silico fragmentation prediction. A neutral loss of 507 is common for acyl-CoAs.[5]
-
Collision Energy and other MS parameters: To be optimized by infusing a synthesized standard of this compound.
Visualizing the Context: Pathways and Workflows
Proposed Metabolic Pathway of this compound
Caption: Proposed beta-oxidation pathway for 11-methyldodecanoic acid.
Experimental Workflow for Quantification
Caption: Workflow for quantifying this compound.
Conclusion
The study of this compound represents a novel avenue in the field of metabolomics and biomarker discovery. While direct evidence of its differential expression in disease is yet to be established, its position within branched-chain fatty acid metabolism suggests a strong potential for its involvement in various pathological states. The methodologies outlined in this guide provide a robust starting point for researchers to investigate this promising molecule. Further studies are warranted to synthesize the analytical standard, validate the proposed LC-MS/MS method, and explore the clinical significance of this compound in well-defined healthy and diseased cohorts.
References
- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells | MDPI [mdpi.com]
- 3. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
confirming the physiological relevance of in vitro findings on 3-Oxo-11-methyldodecanoyl-CoA
Comparative Analysis of 3-Oxo-11-methyldodecanoyl-CoA in Cellular Metabolism
A guide for researchers confirming the physiological relevance of in vitro findings on the novel branched-chain acyl-CoA.
Due to the limited direct research on this compound, this guide provides a comparative framework based on the well-established metabolism of analogous straight-chain and other branched-chain fatty acids. The following sections detail the expected metabolic pathways, enzyme interactions, and experimental protocols to investigate the physiological relevance of this specific molecule.
Metabolic Context: Straight-Chain vs. Branched-Chain Fatty Acid Oxidation
Fatty acids are a crucial energy source, broken down through β-oxidation. While the core process is similar for both straight-chain and branched-chain fatty acids (BCFAs), the presence of methyl groups in BCFAs introduces modifications to the pathway.[1][2] BCFAs are found in various organisms and are involved in diverse metabolic reactions.[3][4]
The initial breakdown of very-long-chain and some branched-chain fatty acids can occur in peroxisomes before further processing in the mitochondria.[1][5] this compound, being a derivative of a C13 branched-chain fatty acid, would likely undergo mitochondrial β-oxidation. However, the methyl group at the 11th carbon (an odd-numbered carbon from the carboxyl end) means it is an iso-branched fatty acid. This structure may influence its interaction with β-oxidation enzymes.
Comparative Enzyme Kinetics and Substrate Specificity
The enzymes of β-oxidation exhibit varying degrees of substrate specificity. The final step, the thiolytic cleavage of the 3-oxoacyl-CoA, is catalyzed by 3-oxoacyl-CoA thiolase. Studies have shown that different thiolases have preferences for substrates of varying chain lengths and structures.[6][7][8]
-
Thiolase A is primarily responsible for the cleavage of short, medium, and long straight-chain 3-oxoacyl-CoAs and is inactive with 2-methyl-branched substrates.[6]
-
Sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) , on the other hand, is active with both straight-chain and 2-methyl-branched 3-oxoacyl-CoAs.[6]
Given that the methyl group in this compound is far from the reactive 3-oxo group, it may be processed by the standard mitochondrial trifunctional protein and thiolases. However, its efficiency compared to a straight-chain equivalent like 3-oxotridecanoyl-CoA would need experimental validation.
Table 1: Comparison of Predicted Properties of this compound with a Straight-Chain Analogue
| Feature | This compound (Predicted) | 3-Oxododecanoyl-CoA (Known) |
| Primary Metabolic Pathway | Mitochondrial β-oxidation | Mitochondrial β-oxidation |
| Potential for Peroxisomal Oxidation | Low, unless chain length is longer | Low to negligible |
| Key Enzyme (Thiolysis) | 3-ketoacyl-CoA thiolase | 3-ketoacyl-CoA thiolase |
| Predicted Substrate Efficiency | Potentially lower than straight-chain analogue | High |
| End Products of a single β-oxidation cycle | Acetyl-CoA and 9-methyldecanoyl-CoA | Acetyl-CoA and Decanoyl-CoA |
Signaling and Metabolic Pathways
The metabolism of this compound is predicted to follow the general fatty acid β-oxidation pathway. The diagram below illustrates this process and highlights where the methyl branch may influence the cycle.
Caption: Predicted β-oxidation pathway for this compound.
Experimental Protocols for Physiological Relevance
To confirm the in vitro findings and establish the physiological relevance of this compound, a series of experiments can be conducted.
Synthesis of this compound
As this is likely a novel compound, the first step is its chemical synthesis. A possible approach could be adapted from the synthesis of other 3-oxoacyl-CoAs, such as 3-oxohexadecanoyl-CoA.[9] This would involve a multi-step chemical synthesis, likely starting from a methylated aldehyde or ketone, followed by reactions to build the carbon chain and finally coupling with Coenzyme A.
In Vitro Enzyme Assays
The synthesized this compound can be used as a substrate in enzyme assays with purified β-oxidation enzymes.
-
Objective: To determine the kinetic parameters (Km and Vmax) of 3-oxoacyl-CoA thiolase with this compound and compare them to a straight-chain control (e.g., 3-oxododecanoyl-CoA).
-
Methodology:
-
Purify mitochondrial 3-oxoacyl-CoA thiolase.
-
Set up a spectrophotometric assay to measure the rate of Coenzyme A release or the disappearance of the 3-oxoacyl-CoA substrate.
-
Vary the concentration of this compound and the control substrate to determine Km and Vmax.
-
The reaction mixture typically contains the purified enzyme, the acyl-CoA substrate, and Coenzyme A in a suitable buffer. The reaction can be monitored by the change in absorbance at a specific wavelength.
-
Table 2: Hypothetical Comparative Kinetic Data
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| This compound | To be determined | To be determined |
| 3-Oxododecanoyl-CoA | Reference Value | Reference Value |
Cellular Fatty Acid Oxidation Assays
To understand how this compound is metabolized in a cellular context, fatty acid oxidation (FAO) rates can be measured in cultured cells or isolated mitochondria.
-
Objective: To measure the rate of oxidation of radiolabeled 11-methyldodecanoic acid compared to dodecanoic acid.
-
Methodology:
-
Synthesize radiolabeled (e.g., ¹⁴C or ³H) 11-methyldodecanoic acid.
-
Incubate cultured cells (e.g., hepatocytes, myotubes) or isolated mitochondria with the radiolabeled fatty acid.[10][11][12]
-
Measure the production of radiolabeled metabolites, such as ¹⁴CO₂ or acid-soluble metabolites (which include acetyl-CoA and TCA cycle intermediates).
-
Compare the oxidation rate to that of a radiolabeled straight-chain fatty acid.
-
References
- 1. aocs.org [aocs.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Comparison of the stability and substrate specificity of purified peroxisomal 3-oxoacyl-CoA thiolases A and B from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 11. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Oxo-11-methyldodecanoyl-CoA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 3-Oxo-11-methyldodecanoyl-CoA, a beta-ketoacyl-CoA derivative. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Standard laboratory coat
-
Safety glasses with side shields or goggles
-
Nitrile gloves
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.
II. Quantitative Data Summary
The following table summarizes typical quantitative data that would be relevant for the disposal of a laboratory chemical like this compound. Please consult your institution's specific guidelines and the product's certificate of analysis for precise values.
| Parameter | Value | Notes |
| pH Stability Range | 6.0 - 8.0 | Estimated range for optimal stability. Solutions outside this range may lead to degradation and should be neutralized before disposal. |
| Aqueous Solubility | Sparingly soluble | May require solubilization in an organic co-solvent for experimental use. |
| Recommended Storage | -20°C or below | To maintain integrity and prevent degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids/bases | Avoid mixing with these materials to prevent vigorous and potentially hazardous reactions.[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste.
Step 1: Segregation of Waste
-
Solid Waste: Unused or expired this compound powder, along with contaminated items such as weighing papers, pipette tips, and microfuge tubes, should be collected in a designated solid chemical waste container.[2]
-
Liquid Waste: Solutions containing this compound must be disposed of as liquid chemical waste. Do not pour down the drain.[2][3] Collect this waste in a clearly labeled, leak-proof container compatible with the solvent used.[4][5]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Step 2: Container Labeling
-
All waste containers must be accurately and clearly labeled.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The name of any solvents or other chemicals present in the waste mixture
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Step 3: Waste Storage
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1][6]
-
Ensure all containers are tightly sealed to prevent spills and the release of vapors.[6]
-
Secondary containment, such as a tray, should be used to mitigate the impact of potential leaks.[1]
Step 4: Scheduling Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's safety data sheet for the most accurate and up-to-date disposal information.[2]
References
Essential Safety and Operational Protocols for Handling 3-Oxo-11-methyldodecanoyl-CoA
Personal Protective Equipment (PPE)
The minimum required PPE for handling 3-Oxo-11-methyldodecanoyl-CoA is outlined below. These recommendations are based on the handling of similar chemical structures and are designed to protect personnel from potential splashes, aerosols, and incidental contact.
| Equipment | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be worn over glasses for added protection.[1] | Protects eyes and face from splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving.[1] | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect skin and clothing from spills.[1] | Protects skin and clothing from spills. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] | Protects against the inhalation of aerosols or dust if generated. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure experimental integrity.
1. Preparation:
-
Assemble Materials: Before beginning any work, gather all necessary chemicals, equipment, and the appropriate PPE.
-
Don PPE: Properly put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the designated workspace, preferably a chemical fume hood, is clean, uncluttered, and certified for use. Have spill cleanup materials readily accessible.
2. Handling:
-
Weighing: If working with the compound in solid form, conduct all weighing activities within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of any fine particulates.
-
Dissolving: When creating solutions, slowly add the this compound to the solvent to prevent splashing.
-
Reactions: Perform all experimental procedures involving this compound inside a chemical fume hood to contain any potential fumes or aerosols.
3. Cleanup:
-
Decontaminate Equipment: Thoroughly clean all glassware and equipment that has come into contact with the chemical using appropriate cleaning and rinsing procedures.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.
-
Waste Segregation: All waste materials, including empty containers, used gloves, and any contaminated lab supplies, must be segregated into designated chemical waste containers.
-
Regulatory Compliance: Dispose of all chemical waste in strict accordance with your institution's and local hazardous waste disposal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
